molecular formula C14H9ClF3NO2 B15555865 (Rac)-Efavirenz-d5

(Rac)-Efavirenz-d5

Cat. No.: B15555865
M. Wt: 320.70 g/mol
InChI Key: XPOQHMRABVBWPR-YAJIPLGWSA-N
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Description

(Rac)-Efavirenz-d5 is a useful research compound. Its molecular formula is C14H9ClF3NO2 and its molecular weight is 320.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-YAJIPLGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Efavirenz-d5: Chemical Properties, Structure, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Efavirenz-d5 is a deuterated analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] The incorporation of five deuterium (B1214612) atoms into the cyclopropyl (B3062369) group creates a stable, isotopically labeled version of the parent compound. This key modification makes this compound an invaluable tool in analytical and clinical research, primarily serving as an internal standard for the highly accurate quantification of Efavirenz in biological matrices.[2][3][4] This guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in analytical methodologies.

Table 1: General Chemical Information

PropertyValue
Chemical Name6-Chloro-4-(2-cyclopropyl-d5-ethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Synonyms(Rac)-DMP 266-d5, (Rac)-EFV-d5, (Rac)-L-743,726-d5, Stocrin-d5, Sustiva-d5[1]
CAS Numbers1132642-95-5[1][5], 2749807-27-8[2][3], 154598-52-4[6]
Unlabeled CAS Number154598-52-4[5]
Molecular FormulaC₁₄H₄D₅ClF₃NO₂[1][5][6]
Molecular Weight320.71 g/mol [1][5][6]

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceOff-White Solid[1]
Purity>95% (HPLC)[5], ≥99% deuterated forms (d₁-d₅)[2]
Storage Temperature-20°C[5], 2-8°C Refrigerator[1]
Shipping ConditionsAmbient[1]
SolubilityDMF: 20 mg/mL, DMSO: 14 mg/mL, Ethanol: 20 mg/mL[2]

Chemical Structure

This compound possesses the same core structure as Efavirenz, a benzoxazinone (B8607429) ring system with a trifluoromethyl group, a chloro substituent, and a cyclopropyl-ethynyl side chain at the C4 position. The key distinction is the replacement of the five hydrogen atoms on the cyclopropyl ring with deuterium atoms.

Table 3: Structural Identifiers

IdentifierValue
SMILESO=C1OC(C2=CC(Cl)=CC=C2N1)(C(F)(F)F)C#CC3([2H])C([2H])([2H])C3([2H])[2H][3]
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D[2][5]

Analytical Applications and Experimental Workflow

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Efavirenz.[2][3][4] Its utility stems from the fact that it is chemically identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization in mass spectrometry. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native Efavirenz by a mass spectrometer. This co-elution and differential detection are fundamental to correcting for variability in sample processing and instrument response, thereby enhancing the accuracy and precision of quantitative analyses.

The typical workflow for utilizing this compound as an internal standard in a clinical or research setting is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Quantification sample Biological Sample (e.g., Plasma, Serum) spike Spike with this compound (Internal Standard) sample->spike extraction Extraction of Analyte and IS (e.g., SPE, LLE) spike->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation Chromatographic Separation (HPLC/UPLC) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration for Efavirenz and this compound ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Efavirenz Concentration calibration_curve->quantification

Figure 1. A generalized workflow for the quantification of Efavirenz using this compound as an internal standard.

Experimental Considerations

While detailed experimental protocols are specific to the laboratory and analytical instrumentation, the following are key considerations for the use of this compound:

  • Chromatography: A robust chromatographic method should be developed to ensure the separation of Efavirenz from potential interferences in the biological matrix. Co-elution of Efavirenz and this compound is expected and desired.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. Specific precursor-to-product ion transitions should be optimized for both Efavirenz and this compound to ensure specificity and sensitivity.

  • Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.

Conclusion

This compound is an essential analytical tool for researchers and clinicians working with the antiretroviral drug Efavirenz. Its stable isotopic labeling provides the necessary characteristics for it to serve as a reliable internal standard in demanding quantitative bioanalytical methods. A thorough understanding of its chemical and physical properties is paramount for its effective implementation in research, drug development, and therapeutic drug monitoring.

References

(Rac)-Efavirenz-d5: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Efavirenz-d5 is a deuterated, racemic form of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. In the realm of scientific research, this stable isotope-labeled compound is not used for its therapeutic properties but serves a critical role as an internal standard for the precise quantification of Efavirenz in various biological matrices. Its application is fundamental in pharmacokinetic, therapeutic drug monitoring, and metabolic studies, ensuring the accuracy and reliability of analytical data.

This technical guide provides an in-depth overview of the primary application of this compound, detailing the experimental protocols where it is employed and presenting key quantitative data from various validated analytical methods.

Core Application: Internal Standard in Mass Spectrometry

The overwhelming application of this compound in research is as an internal standard (IS) in analytical methods based on mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[3]

This compound is ideally suited for this purpose because:

  • Chemical Similarity: It shares the same chemical properties as Efavirenz, meaning it behaves similarly during sample preparation, extraction, and chromatography.[3]

  • Mass Difference: The five deuterium (B1214612) atoms ("d5") give it a mass-to-charge ratio (m/z) that is 5 units higher than non-labeled Efavirenz. This mass difference allows for its distinct detection by the mass spectrometer without interfering with the analyte's signal.

  • Co-elution: It typically co-elutes with Efavirenz during chromatographic separation, which helps to compensate for any variations in retention time.[3]

  • Minimizing Variability: By adding a known amount of this compound to every sample, it serves as a reference to correct for analyte loss during sample processing and for variations in instrument response, thereby improving the precision and accuracy of the quantification.[3]

The racemic nature of this internal standard means it is a mixture of both enantiomers of Efavirenz. While the therapeutically active form of Efavirenz is the (S)-enantiomer, the racemic internal standard is often used in methods developed for quantifying the active enantiomer.

Quantitative Data from Analytical Methods

The following tables summarize key quantitative parameters from published LC-MS/MS methods that utilize a deuterated internal standard for the quantification of Efavirenz. These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies in HIV-infected patients.

Table 1: Mass Spectrometry Parameters for Efavirenz and Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Efavirenz316.0244.0Positive[3]
Efavirenz-d5321.0246.0Positive[3]
Efavirenz314.2243.9Negative[1][4]
¹³C₆-Efavirenz*320.2249.9Negative[1][4]

Note: Some studies utilize a ¹³C-labeled internal standard, which serves the same purpose as the deuterated form.

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

Biological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Human Plasma1.0 - 2,5001.02.41 - 9.243.03 - 12.3[1]
Human Plasma100 - 5,000100< 15< 15[5]
Human Hair0.625 - 40 (ng/mg)0.625 (ng/mg)Not ReportedNot Reported[3]
Rat Plasma, Brain, PBS1.9 - 5001.91.5 - 5.6Not Reported[6]
Dried Blood Spots25 - 5,000256.7 - 8.76.7 - 8.7[7]

Experimental Protocols

The use of this compound as an internal standard is a key component of the analytical workflow for Efavirenz quantification. A generalized protocol is outlined below, with variations depending on the specific study and biological matrix.

Sample Preparation

The goal of sample preparation is to extract Efavirenz and the internal standard from the biological matrix and remove interfering substances. Common methods include:

  • Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples.

    • A small volume of plasma (e.g., 50-100 µL) is aliquoted.[1][8]

    • A solution of this compound in an organic solvent (e.g., acetonitrile (B52724) or methanol) is added.

    • The mixture is vortexed to precipitate proteins.

    • The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected for analysis.[1]

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to PPT.

    • Plasma or another aqueous sample is mixed with the internal standard solution.

    • An immiscible organic solvent (e.g., ethyl acetate/n-hexane) is added.[7]

    • The mixture is vortexed to facilitate the transfer of Efavirenz and the internal standard into the organic layer.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[7]

  • Solid-Phase Extraction (SPE): This technique provides a high degree of sample cleanup.

    • The sample, with the added internal standard, is loaded onto an SPE cartridge.

    • Interfering substances are washed away with a specific solvent.

    • The analyte and internal standard are then eluted with another solvent.

    • The eluate is typically evaporated and reconstituted before analysis.

Chromatographic Separation

The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reverse-phase column, such as a C18, is commonly used to separate Efavirenz from other components in the extract.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][4]

  • Flow Rate: Typical flow rates range from 0.3 to 0.5 mL/min.[1]

  • Run Time: The chromatographic run time is generally short, often around 5 minutes.[1][7]

Mass Spectrometric Detection

The eluent from the HPLC column flows into the mass spectrometer, where detection and quantification occur.

  • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative mode, depending on the method.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[3][4] In MRM, the precursor ion of the analyte (or internal standard) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences and enhances sensitivity. The specific precursor-to-product ion transitions for Efavirenz and its deuterated internal standard are predefined (see Table 1).

  • Data Analysis: The peak areas of the analyte (Efavirenz) and the internal standard (this compound) are measured. The ratio of the analyte peak area to the internal standard peak area is then used to calculate the concentration of Efavirenz in the original sample by comparing it to a calibration curve prepared with known concentrations of the drug.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of Efavirenz using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Hair) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction LC HPLC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification G Efavirenz Efavirenz / Efavirenz-d5 Metabolite1 8-Hydroxyefavirenz / 8-Hydroxyefavirenz-d5 Efavirenz->Metabolite1 CYP2B6 (major) Metabolite2 7-Hydroxyefavirenz / 7-Hydroxyefavirenz-d5 Efavirenz->Metabolite2 CYP2A6 Conjugate1 8-O-Glucuronide Efavirenz / d5 Metabolite1->Conjugate1 UGTs

References

Isotopic Purity of (Rac)-Efavirenz-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analytical characterization, and metabolic pathways.

Introduction

This compound is a critical tool in pharmacokinetic and metabolic studies of Efavirenz. The incorporation of five deuterium (B1214612) atoms on the cyclopropyl (B3062369) ring creates a stable, isotopically labeled internal standard essential for accurate quantification in bioanalytical methods, primarily utilizing liquid chromatography-mass spectrometry (LC-MS). The isotopic purity of this standard is paramount to ensure the reliability and precision of such assays. This guide delves into the synthesis, quantitative analysis of isotopic distribution, and the metabolic fate of Efavirenz.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter, defining its suitability as an internal standard. Commercially available standards typically exhibit a high degree of deuterium incorporation. While a complete batch-specific certificate of analysis with full isotopic distribution is not publicly available, a common specification for high-quality this compound is "≥99% total deuterated forms (d1-d5)"[1]. Based on this, a representative, hypothetical isotopic distribution is presented in Table 1.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (Unlabeled)+0< 1.0
d1+1≤ 1.0
d2+2≤ 1.0
d3+3≤ 2.0
d4+4≤ 5.0
d5 (Fully Labeled)+5≥ 90.0

Note: This data is representative and may vary between different synthetic batches. It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific isotopic distribution.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated cyclopropylacetylene (B33242) intermediate, which is then coupled with the appropriate benzoxazinone (B8607429) precursor. The following is a plausible synthetic scheme adapted from known procedures for the synthesis of Efavirenz.

Step 1: Synthesis of Deuterated Cyclopropylacetylene (d5)

The synthesis of the deuterated cyclopropylacetylene is a key step. A potential route involves the reduction and cyclopropanation of a suitable deuterated precursor.

  • Materials: Deuterated starting material (e.g., a deuterated 1,3-dihalopropane), magnesium turnings, propargyl bromide, dry diethyl ether.

  • Procedure:

    • Prepare a Grignard reagent from the deuterated 1,3-dihalopropane and magnesium turnings in dry diethyl ether.

    • React the Grignard reagent with propargyl bromide to form the deuterated cyclopropylacetylene.

    • Purify the deuterated cyclopropylacetylene by distillation.

Step 2: Synthesis of this compound

This step involves the coupling of the deuterated cyclopropylacetylene with the chiral benzoxazinone core.

  • Materials: 4-chloro-2-(trifluoromethyl)phenyl isocyanate, deuterated cyclopropylacetylene (from Step 1), n-butyllithium, dry tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve deuterated cyclopropylacetylene in dry THF and cool to -78°C.

    • Add n-butyllithium dropwise to form the lithium acetylide.

    • Slowly add a solution of 4-chloro-2-(trifluoromethyl)phenyl isocyanate in dry THF to the acetylide solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or LC-MS.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL.

  • LC-HRMS Parameters:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Mass Analyzer: Set to full scan mode with a resolution of at least 70,000.

    • Scan Range: m/z 315-325 to cover the expected range of isotopologues.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound peak.

    • Extract the ion chromatograms for the theoretical exact masses of the d0 to d5 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can be used to confirm the position and extent of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard.

  • ¹H NMR Protocol:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the residual proton signals in the cyclopropyl region and compare them to the integral of a non-deuterated portion of the molecule or the internal standard.

    • The reduction in the integral value of the cyclopropyl proton signals relative to the non-deuterated signals provides a measure of the degree of deuteration.

  • ²H NMR Protocol:

    • Acquire a quantitative ²H NMR spectrum.

    • The presence of a signal in the region corresponding to the cyclopropyl group directly confirms the incorporation of deuterium.

    • The integral of the deuterium signal can be used for quantitative assessment of the isotopic enrichment.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Isotopic Purity Analysis s1 Synthesis of Deuterated Cyclopropylacetylene (d5) s2 Coupling with Benzoxazinone Precursor s1->s2 s3 Purification s2->s3 a1 High-Resolution Mass Spectrometry (HRMS) s3->a1 Sample for Analysis a2 Nuclear Magnetic Resonance (NMR) Spectroscopy s3->a2 Sample for Analysis a3 Data Analysis and Isotopologue Distribution a1->a3 a2->a3

Caption: Experimental workflow for the synthesis and isotopic analysis of this compound.

efavirenz_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism efavirenz Efavirenz cyp2b6 CYP2B6 efavirenz->cyp2b6 cyp3a4 CYP3A4 efavirenz->cyp3a4 hydroxy_metabolites 8-hydroxyefavirenz 7-hydroxyefavirenz cyp2b6->hydroxy_metabolites cyp3a4->hydroxy_metabolites ugt UGTs hydroxy_metabolites->ugt glucuronide_conjugates Glucuronide Conjugates ugt->glucuronide_conjugates excretion Excretion glucuronide_conjugates->excretion

Caption: Simplified metabolic pathway of Efavirenz.

logical_relationship purity High Isotopic Purity of This compound accuracy Accurate Quantification of Efavirenz in Biological Samples purity->accuracy is essential for reliability Reliable Pharmacokinetic and Metabolic Data accuracy->reliability leads to development Informed Drug Development Decisions reliability->development enables

Caption: The importance of isotopic purity in drug development studies.

References

A Technical Guide to the Commercial Sourcing and Application of (Rac)-Efavirenz-d5 for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of (Rac)-Efavirenz-d5, a deuterated internal standard crucial for the accurate quantification of Efavirenz in preclinical and clinical research. This document outlines key product specifications from various suppliers, details a typical experimental protocol for its use in bioanalytical methods, and presents logical workflows for procurement and experimental execution.

Commercial Supplier Analysis of this compound

The procurement of high-quality, reliable internal standards is a critical first step in the development of robust bioanalytical assays. This compound is available from several reputable suppliers, each offering the product with specific characteristics. A summary of these offerings is presented below to facilitate an informed selection process for research laboratories.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Enrichment
Santa Cruz Biotechnology 154598-52-4C₁₄H₄D₅ClF₃NO₂320.71Not specifiedNot specified
Cayman Chemical 2749807-27-8C₁₄H₄D₅ClF₃NO₂320.7≥95% (Efavirenz)≥99% deuterated forms (d₁-d₅); ≤1% d₀[1]
MedchemExpress 2749807-27-8C₁₄H₄D₅ClF₃NO₂320.71Not specifiedNot specified
Clearsynth 1132642-95-5C₁₄H₄D₅ClF₃NO₂Not specifiedNot specifiedLabeled Efavirenz
LGC Standards (TRC) 1132642-95-5C₁₄H₄D₅ClF₃NO₂320.71>95% (HPLC)Not specified
Pharmaffiliates 1132642-95-5C₁₄H₄D₅ClF₃NO₂320.71Not specifiedNot specified
Biosynth 1132642-95-5C₁₄H₉ClF₃NO₂320.7Not specifiedNot specified

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a research organization to procure this compound and perform the necessary quality control checks before its use in regulated or quality-controlled studies.

procurement_workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase Identify Need Identify Need Supplier Evaluation Supplier Evaluation Identify Need->Supplier Evaluation Define Specs Request Quotation Request Quotation Supplier Evaluation->Request Quotation Select Suppliers Purchase Order Purchase Order Request Quotation->Purchase Order Approve Quote Receive Material Receive Material Purchase Order->Receive Material Place Order Log Material Log Material Receive Material->Log Material Review CoA Review CoA Log Material->Review CoA Check Documentation In-house QC In-house QC Review CoA->In-house QC Verify Specs Release for Use Release for Use In-house QC->Release for Use Pass Quarantine Quarantine In-house QC->Quarantine Fail

Procurement and QC workflow for this compound.

Experimental Protocol: Quantification of Efavirenz in Human Plasma using this compound by LC-MS/MS

This section provides a detailed methodology for the quantification of Efavirenz in human plasma using this compound as an internal standard (IS). This protocol is adapted from established bioanalytical methods for Efavirenz.

1. Materials and Reagents

  • Efavirenz reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions

  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Efavirenz Working Solutions: Serially dilute the Efavirenz stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (500 ng/mL of this compound in acetonitrile).[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[2]

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC system capable of binary gradient
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to separate Efavirenz from matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transitions Efavirenz: To be optimized (e.g., m/z 314.2 -> 243.9)this compound: To be optimized (e.g., m/z 319.2 -> 248.9)

5. Data Analysis

  • Integrate the peak areas for Efavirenz and this compound.

  • Calculate the peak area ratio of Efavirenz to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Efavirenz in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Efavirenz in plasma samples using this compound as an internal standard.

experimental_workflow cluster_preparation Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Prepare Stocks Prepare Stock Solutions (Analyte & IS) Prepare Calibrators Prepare Calibration Standards & QC Samples Prepare Stocks->Prepare Calibrators Spike IS Spike with IS Working Solution (this compound) Prepare Stocks->Spike IS Sample Aliquoting Aliquot Plasma Samples Sample Aliquoting->Spike IS Protein Precipitation Add Acetonitrile & Vortex Spike IS->Protein Precipitation Centrifugation Centrifuge to Pellet Protein Protein Precipitation->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer Injection Inject onto LC-MS/MS Supernatant Transfer->Injection Data Acquisition Acquire Data (MRM Mode) Injection->Data Acquisition Data Processing Process Data & Integrate Peaks Data Acquisition->Data Processing Quantification Quantify Analyte Concentration Data Processing->Quantification

Bioanalytical workflow for Efavirenz quantification.

References

Navigating the Stereochemical and Isotopic Landscape: A Technical Guide to (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the implications surrounding the racemic and deuterated nature of (Rac)-Efavirenz-d5. Efavirenz (B1671121), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, presents a fascinating case study in stereoselective pharmacology and the strategic use of isotopic labeling. This document delves into the disparate pharmacological profiles of its enantiomers, the metabolic pathways governed by cytochrome P450 enzymes, and the analytical methodologies crucial for their separation and quantification. Furthermore, it explores the rationale and regulatory landscape for the development of deuterated pharmaceuticals, contextualizing the role of this compound as a valuable tool in pharmacokinetic and metabolic research. Detailed experimental protocols and visual representations of key pathways are provided to equip researchers and drug development professionals with the critical information needed to navigate the complexities of this and similar chiral, isotopically labeled compounds.

Introduction: The Dichotomy of Efavirenz Enantiomers

Efavirenz possesses a single chiral center, giving rise to two enantiomers: (S)-Efavirenz and (R)-Efavirenz. The therapeutic efficacy of the commercially available drug, Sustiva®, is attributed exclusively to the (S)-enantiomer.[1] The (R)-enantiomer is not only inactive against HIV-1 reverse transcriptase but also contributes to the overall drug load and may have a different metabolic and toxicological profile. This stereoselectivity underscores the critical importance of chiral separation and analysis in both clinical use and research applications.

This compound, a deuterated form of the racemic mixture, serves as an essential internal standard for the quantitative analysis of Efavirenz and its metabolites in biological matrices by mass spectrometry.[2] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the endogenous, non-labeled drug. Understanding the implications of both its racemic nature and deuteration is paramount for its proper application in drug development.

Stereoselective Pharmacokinetics and Metabolism

The pharmacokinetic profiles of the Efavirenz enantiomers differ significantly, primarily due to stereoselective metabolism by cytochrome P450 (CYP) enzymes, with CYP2B6 being the principal catalyst.[3][4]

(S)-Efavirenz , the active enantiomer, is extensively metabolized to its major metabolite, 8-hydroxyefavirenz (B1664214), which is pharmacologically inactive but has been associated with neurotoxic effects.[1] This hydroxylation is predominantly carried out by CYP2B6. Genetic polymorphisms in the CYP2B6 gene can significantly impact the metabolism of (S)-Efavirenz, leading to inter-individual variability in plasma concentrations and potential for adverse effects.[3][4]

(R)-Efavirenz , on the other hand, is a poor substrate for CYP2B6 and is metabolized at a much slower rate, approximately 10-fold less than the (S)-enantiomer.[3] This results in a longer half-life and potential for accumulation, although its clinical significance is less understood due to its lack of therapeutic activity.

The following table summarizes the key pharmacokinetic parameters of the Efavirenz enantiomers.

Parameter(S)-Efavirenz(R)-EfavirenzReference(s)
Primary Metabolizing Enzyme CYP2B6CYP2B6 (poor substrate)[3][4]
Major Metabolite 8-hydroxyefavirenz-[1]
Metabolic Rate ~10-fold fasterSlower[3]
Pharmacological Activity Active NNRTIInactive[1]

Metabolic Pathway of Efavirenz

The metabolic cascade of Efavirenz is initiated by hydroxylation, followed by glucuronidation for excretion. The primary pathways are illustrated below.

Efavirenz_Metabolism Rac_Efavirenz (Rac)-Efavirenz S_Efavirenz (S)-Efavirenz Rac_Efavirenz->S_Efavirenz R_Efavirenz (R)-Efavirenz Rac_Efavirenz->R_Efavirenz Metabolites_S 8-hydroxy-(S)-Efavirenz (Inactive, Neurotoxic) S_Efavirenz->Metabolites_S CYP2B6 (major) CYP3A4, CYP2A6 (minor) Metabolites_R Minor Metabolites R_Efavirenz->Metabolites_R CYP2B6 (poor) Conjugates Glucuronide Conjugates (Excreted) Metabolites_S->Conjugates UGT enzymes

Metabolic fate of Efavirenz enantiomers.

Implications of Deuteration: The "this compound" Perspective

Deuterium, a stable isotope of hydrogen, possesses a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly alter the rate of metabolic processes that involve the cleavage of a C-H bond.[5] In the context of drug development, this "deuterium switch" can offer several advantages:

  • Improved Pharmacokinetic Profile: By slowing down metabolism, deuteration can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.[6]

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that position can mitigate its formation. For Efavirenz, deuteration at the propargylic position has been explored to inhibit enzymatic oxidation that can lead to nephrotoxic metabolites.

  • Stabilization of Stereoisomers: In some cases, deuteration can reduce the rate of in vivo interconversion of enantiomers.[6]

This compound is specifically designed for use as an internal standard in analytical testing. The five deuterium atoms on the cyclopropyl (B3062369) ring provide a clear mass shift in mass spectrometry, enabling accurate quantification of non-deuterated Efavirenz without interfering with the analysis.

Regulatory Considerations for Deuterated and Chiral Drugs

Regulatory agencies like the FDA and the European Medicines Agency have specific guidelines for the development of stereoisomeric and deuterated drugs.

  • Chiral Drugs: The FDA's policy encourages the development of single enantiomers as new drugs.[7][8][9] If a racemate is to be developed, a thorough justification is required, including data on the pharmacology, toxicology, and pharmacokinetics of each enantiomer.[10][11] The ICH Q6A guidelines also emphasize the need to control the unwanted enantiomer as an impurity.[12][13][14][15][16]

  • Deuterated Drugs: Deuterated drugs are often considered new chemical entities (NCEs) by the FDA, which can provide market exclusivity.[5][17] The development of a deuterated version of an existing drug can sometimes follow an expedited regulatory pathway, such as the 505(b)(2) pathway in the US, by leveraging the existing data of the non-deuterated counterpart.[5]

Experimental Protocols

Chiral Separation of Efavirenz Enantiomers by HPLC

This protocol outlines a validated method for the separation of (S)- and (R)-Efavirenz using High-Performance Liquid Chromatography (HPLC).[18][19][20][21][22]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

  • (Rac)-Efavirenz standard

  • (S)-Efavirenz and (R)-Efavirenz reference standards

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane:Isopropyl alcohol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of (Rac)-Efavirenz in the mobile phase. Prepare a series of working standards by diluting the stock solution to the desired concentrations for calibration.

  • Sample Preparation: Dissolve the sample containing Efavirenz in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks for (R)- and (S)-Efavirenz based on the retention times of the reference standards. Construct a calibration curve by plotting the peak area against the concentration of the (R)-enantiomer and determine the concentration of the unwanted enantiomer in the sample.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane:IPA 90:10) StandardPrep Standard Preparation (Racemic & Enantiopure) MobilePhase->StandardPrep SamplePrep Sample Preparation (Dissolution in Mobile Phase) StandardPrep->SamplePrep Injection Inject into HPLC SamplePrep->Injection Separation Chiral Separation (Chiralcel OD-H column) Injection->Separation Detection UV Detection (252 nm) Separation->Detection PeakID Peak Identification (Retention Time) Detection->PeakID Calibration Calibration Curve Construction PeakID->Calibration Quantification Quantification of Enantiomeric Impurity Calibration->Quantification

Workflow for the chiral analysis of Efavirenz.
Asymmetric Synthesis of (S)-Efavirenz

The asymmetric synthesis of the active (S)-enantiomer of Efavirenz is a key process in its manufacturing. Several methods have been developed, with a common strategy involving the enantioselective addition of a cyclopropylacetylide to a protected ketoaniline precursor.[23][24][25][26]

A representative key step in the synthesis is outlined below:

Reaction: Enantioselective addition of lithium cyclopropylacetylide to a protected 2-amino-5-chlorophenyl trifluoromethyl ketone.

Reagents and Catalysts:

  • Protected 2-amino-5-chlorophenyl trifluoromethyl ketone

  • Cyclopropylacetylene (B33242)

  • n-Butyllithium (n-BuLi)

  • Chiral ligand/catalyst (e.g., (1R,2S)-N-pyrrolidinylnorephedrine)

General Procedure:

  • In an inert atmosphere, cyclopropylacetylene is deprotonated with n-BuLi at low temperature to form lithium cyclopropylacetylide.

  • The chiral ligand is added to form a chiral lithium alkoxide complex.

  • The protected ketoaniline is then added to the reaction mixture, and the enantioselective addition proceeds to form the chiral tertiary alcohol intermediate with high enantiomeric excess.

  • Subsequent deprotection and cyclization steps yield the final (S)-Efavirenz product.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[1][27][28][29][30] This allosteric binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity.[31][32][33][34][35] This, in turn, prevents the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.

Signaling Pathway of Efavirenz Action

Efavirenz_MoA cluster_virus HIV-1 Replication Cycle cluster_drug_action Efavirenz Intervention Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Efavirenz (S)-Efavirenz Binding Allosteric Binding to NNRTI Pocket Efavirenz->Binding RT HIV-1 Reverse Transcriptase (p66 subunit) RT->Binding Conformational_Change Conformational Change in Active Site Binding->Conformational_Change Inhibition Inhibition of Polymerase Activity Conformational_Change->Inhibition Inhibition->Viral_DNA Blocks

Mechanism of action of (S)-Efavirenz.

Conclusion

This compound is a multifaceted compound whose implications extend from fundamental principles of stereochemistry to the cutting edge of pharmaceutical development. The distinct pharmacological and metabolic profiles of its enantiomers necessitate rigorous chiral analytical methods, for which the deuterated racemate serves as an indispensable tool. The strategic incorporation of deuterium highlights a promising avenue for optimizing drug properties, with significant regulatory and clinical implications. This guide has provided a detailed technical overview, including experimental protocols and pathway visualizations, to aid researchers and developers in understanding and harnessing the complexities of this compound and other chiral, isotopically labeled molecules. A thorough appreciation of these principles is essential for the continued advancement of safer and more effective therapeutics.

References

Methodological & Application

Application Note: High-Throughput Quantification of Efavirenz in Human Plasma using LC-MS/MS with (Rac)-Efavirenz-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efavirenz (B1671121) in human plasma. The assay utilizes (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection as part of highly active antiretroviral therapy (HAART).[1][2] Monitoring plasma concentrations of Efavirenz is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. LC-MS/MS has become the preferred technique for the bioanalysis of Efavirenz due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response.[4][5][6][7] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Efavirenz quantification in human plasma.

Experimental

Materials and Reagents
  • Efavirenz analytical standard was sourced commercially.

  • This compound was obtained from a supplier of stable isotope-labeled compounds.[1][6][7]

  • HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a reputable chemical supplier.

  • Formic acid (LC-MS grade) was also procured from a standard chemical vendor.

  • Human plasma (with anticoagulant) was obtained from a certified biobank.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Efavirenz and this compound were prepared in methanol.[1]

  • Working Standard Solutions: A series of Efavirenz working solutions were prepared by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): The this compound primary stock solution was diluted in acetonitrile.

Sample Preparation

A simple protein precipitation method was employed for the extraction of Efavirenz and the internal standard from human plasma.[3][4]

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC System: A standard high-performance liquid chromatography system
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: A suitable gradient program to ensure separation from matrix components. For example, starting at 20% B, ramping up to 95% B, and re-equilibrating.
Flow Rate: 0.4 mL/min
Injection Volume: 10 µL
Column Temperature: 40°C

Mass Spectrometry:

ParameterCondition
Mass Spectrometer: A triple quadrupole mass spectrometer
Ionization Source: Electrospray Ionization (ESI), Negative or Positive Ion Mode
MRM Transitions: See Table 1
Dwell Time: 100 ms
Collision Gas: Argon

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz314.2243.9Negative[3][4][8]
This compound320.7249.9Negative[3][4]

Results and Discussion

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[4] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²): ≥ 0.99> 0.995
Calibration Range: To be determined based on expected concentrations1 - 2500 ng/mL[4][8]
Lower Limit of Quantification (LLOQ): Signal-to-noise ratio ≥ 10, Precision ≤ 20%, Accuracy ± 20%1 ng/mL[4][8]
Precision (Intra- and Inter-day): ≤ 15% RSD (except at LLOQ)< 10%
Accuracy (Intra- and Inter-day): Within ± 15% of nominal concentration (except at LLOQ)90 - 110%
Matrix Effect: To be assessed and minimizedStable isotope-labeled IS minimizes matrix effects
Recovery: Consistent and reproducible> 85%
Stability: Stable under various storage and processing conditionsStable at room temperature, in autosampler, and after freeze-thaw cycles

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare a primary stock solution of Efavirenz (1 mg/mL) in methanol.

  • Perform serial dilutions of the primary stock solution with a 50:50 acetonitrile/water mixture to prepare working standard solutions at various concentrations.

  • Spike blank human plasma with the working standard solutions to create calibration standards at final concentrations covering the desired analytical range (e.g., 1, 5, 20, 100, 500, 1000, and 2500 ng/mL).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner using a separate weighing of the Efavirenz standard.

Protocol 2: Sample Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard (this compound in ACN) plasma->is_add vortex Vortex Mix is_add->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Efavirenz calibration->quantification

Caption: LC-MS/MS analysis workflow for Efavirenz.

Signaling Pathway and Logical Relationships

The logical relationship in a bioanalytical method development and validation process follows a structured path to ensure the reliability and accuracy of the results.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application dev_params Define Analytical Requirements (Analyte, Matrix, Range) lit_review Literature Review dev_params->lit_review ms_opt Mass Spectrometer Optimization (Tune Efavirenz & IS) lit_review->ms_opt lc_opt LC Method Development (Column, Mobile Phase, Gradient) ms_opt->lc_opt sample_prep_opt Sample Preparation Optimization (Protein Precipitation) lc_opt->sample_prep_opt specificity Specificity & Selectivity sample_prep_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy lloq LLOQ accuracy->lloq stability Stability lloq->stability matrix_effect Matrix Effect stability->matrix_effect routine_analysis Routine Sample Analysis matrix_effect->routine_analysis

Caption: Bioanalytical method development and validation process.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of Efavirenz in human plasma. The use of a simple protein precipitation sample preparation protocol and a stable isotope-labeled internal standard ensures the method is both efficient and reliable for clinical research applications. The detailed protocols and workflows presented can be readily adapted for implementation in a bioanalytical laboratory.

References

Application Note: Quantification of Efavirenz in Human Plasma by GC-MS with a d5-Efavirenz Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Efavirenz (EFV) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a deuterated internal standard, Efavirenz-d5 (EFV-d5), to ensure high accuracy and precision. Sample preparation is achieved through a dispersive liquid-liquid microextraction (DLLME) procedure, followed by derivatization to enhance the volatility and thermal stability of the analyte. The described protocol provides a reliable workflow for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose, GC-MS offers a viable and often more accessible alternative. This protocol has been developed to provide a comprehensive guide for the quantification of Efavirenz in human plasma using GC-MS with a stable isotope-labeled internal standard.

Experimental

Materials and Reagents
  • Efavirenz (≥98% purity)

  • (±)-Efavirenz-d5 (≥99% deuterated forms)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Dichloromethane (GC grade)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Human plasma (drug-free)

  • Deionized water

Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Dissolve 10 mg of Efavirenz in 10 mL of methanol.

  • Efavirenz-d5 Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Efavirenz-d5 in 1 mL of methanol.

  • Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in methanol to create calibration standards and quality control (QC) samples.

  • Efavirenz-d5 Working Solution (10 µg/mL): Dilute the Efavirenz-d5 stock solution in methanol.

Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME)
  • To 500 µL of human plasma in a conical centrifuge tube, add 50 µL of the 10 µg/mL Efavirenz-d5 working solution and vortex for 10 seconds.

  • For the extraction, rapidly inject a mixture of 1 mL of acetonitrile (disperser solvent) and 100 µL of chloroform (extraction solvent) into the plasma sample.

  • Vortex for 1 minute to form a cloudy solution.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the sedimented chloroform phase at the bottom of the tube using a microsyringe.

  • Transfer the collected organic phase to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of dichloromethane, 25 µL of BSTFA with 1% TMCS, and 25 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 290°C at 20°C/min, and hold for 5 min.
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion (m/z)
EfavirenzTMS371244
Efavirenz-d5TMS376246

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 50 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low1504.86.2102.3104.1
Medium15003.55.198.7101.5
High40002.94.5100.599.8
Lower Limit of Quantification (LLOQ)

The LLOQ was determined to be 50 ng/mL with a signal-to-noise ratio of >10. The precision at the LLOQ was <20% and accuracy was within ±20%.

Recovery

The extraction recovery of Efavirenz was determined to be >85% at all QC levels.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add EFV-d5 Internal Standard plasma->add_is dllme Dispersive Liquid-Liquid Microextraction add_is->dllme evap Evaporation to Dryness dllme->evap add_reagents Add Derivatization Reagents (BSTFA, Pyridine, DCM) evap->add_reagents heat Heat at 70°C for 30 min add_reagents->heat injection Inject 1 µL into GC-MS heat->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Efavirenz calibration->quantification

Caption: Experimental workflow for Efavirenz quantification.

Signaling Pathway and Logical Relationships

Logical_Relationships cluster_analyte Analyte and Internal Standard cluster_process Analytical Process cluster_output Output and Quantification EFV Efavirenz (EFV) Extraction Extraction from Plasma EFV->Extraction EFV_d5 Efavirenz-d5 (IS) EFV_d5->Extraction Derivatization TMS Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Area_EFV Peak Area of EFV MS_Detection->Peak_Area_EFV Peak_Area_IS Peak Area of IS MS_Detection->Peak_Area_IS Ratio Peak Area Ratio (EFV/IS) Peak_Area_EFV->Ratio Peak_Area_IS->Ratio Concentration Concentration of EFV Ratio->Concentration

Caption: Logical relationships in the quantification process.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of Efavirenz in human plasma. The use of a deuterated internal standard and a robust sample preparation technique ensures high accuracy and precision, making it suitable for routine therapeutic drug monitoring and pharmacokinetic research. The detailed protocol and validation data presented in this application note can be readily adopted by laboratories with GC-MS capabilities.

Application Notes and Protocols for the Sample Preparation of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of (Rac)-Efavirenz-d5 from biological matrices, a critical step for accurate quantitative analysis in research, clinical, and drug development settings. This compound is a deuterated stable isotope-labeled internal standard for Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The methods detailed below are designed to ensure high recovery and minimize matrix effects for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Accurate quantification of drug concentrations in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Efavirenz analysis is no exception.[1][3][4] Sample preparation is a crucial step in the analytical workflow, aiming to isolate the analyte of interest from complex biological matrices, reduce interferences, and concentrate the sample to meet the sensitivity requirements of the analytical instrument.[5][6] The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS-based quantification, as it co-elutes with the analyte and compensates for variability in sample preparation and instrument response.[2][7]

This document outlines two common and effective sample preparation techniques for this compound and Efavirenz from plasma: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). A protein precipitation method is also described as a simpler, high-throughput alternative.

Data Presentation

The following table summarizes key quantitative data from various sample preparation and analysis methods for Efavirenz, which are directly applicable to its deuterated analog, this compound.

ParameterMethodMatrixRecovery (%)LLOQ (ng/mL)Linearity Range (ng/mL)Reference
Extraction RecoveryProtein PrecipitationHuman Plasma93.5 - 1071.01 - 2000[8]
Extraction RecoverySolid-Phase ExtractionHuman Saliva60 (±7.95)6.116.25 - 100 (µg/L)[9]
RecoveryNot SpecifiedBiological Tissues and Fluids≥88.4≤0.74 - 500[7]
AccuracyLC-MS/MSPlasma, Brain Tissue, PBS93.7 - 99.51.91.9 - 500[10]
Precision (RSD%)LC-MS/MSPlasma, Brain Tissue, PBS1.5 - 5.61.91.9 - 500[10]
AccuracyHPLC-UVHuman Plasma98 - 102430430 - 8600

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for Efavirenz extraction from saliva and general SPE principles, suitable for plasma.[9]

Materials:

  • This compound internal standard working solution

  • Blank human plasma

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water and acetonitrile

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma sample, add the appropriate volume of this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 500 µL of 0.1% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Place C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove less retained impurities.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of acetonitrile. Collect the eluate.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the extraction of Efavirenz from human plasma.[3]

Materials:

  • This compound internal standard working solution

  • Blank human plasma

  • Diethyl ether

  • 5M Sodium Hydroxide

  • Mobile phase for reconstitution

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add the appropriate amount of this compound internal standard solution.

    • Add 50 µL of 5M Sodium Hydroxide to basify the sample. Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of diethyl ether to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the chromatographic analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Protocol 3: Protein Precipitation

This is a rapid method suitable for high-throughput analysis, based on a published LC-MS/MS method for Efavirenz in human plasma.[8]

Materials:

  • This compound internal standard working solution

  • Blank human plasma

  • Acetonitrile containing 0.1% formic acid

Procedure:

  • Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.

    • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex and Centrifuge:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

Visualizations

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis plasma Plasma Sample + this compound acidification Acidification (0.1% Formic Acid) plasma->acidification conditioning 1. Condition Cartridge (Methanol & Water) acidification->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Cartridge (Water & 10% Methanol) loading->washing elution 4. Elute Analyte (Acetonitrile) washing->elution drydown Dry Down (Nitrogen) elution->drydown reconstitution Reconstitute in Mobile Phase drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Workflow start Plasma Sample + this compound basification Basification (5M NaOH) start->basification extraction Add Diethyl Ether & Vortex basification->extraction centrifugation Centrifuge to Separate Layers extraction->centrifugation transfer Transfer Organic Layer centrifugation->transfer drydown Evaporate to Dryness transfer->drydown reconstitution Reconstitute in Mobile Phase drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis PP_Workflow start Plasma Sample + this compound precipitation Add Cold Acetonitrile & Vortex start->precipitation centrifugation Centrifuge to Pellet Protein precipitation->centrifugation transfer Transfer Supernatant centrifugation->transfer analysis Direct LC-MS/MS Analysis transfer->analysis

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Efavirenz-d5 is the deuterated analog of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As a stable isotope-labeled internal standard, Efavirenz-d5 is crucial for the accurate quantification of Efavirenz in biological matrices by mass spectrometry.[1][2] Understanding its fragmentation pattern is essential for developing robust and sensitive bioanalytical methods. These application notes provide a detailed overview of the mass spectrometric behavior of this compound, along with protocols for its analysis.

Chemical Structure and Isotopic Labeling

This compound has the deuterium (B1214612) labels located on the cyclopropyl (B3062369) ring. This strategic placement ensures that the deuterium atoms are not readily exchangeable and are retained in the major product ions, providing a distinct mass shift from the unlabeled analyte.

Chemical Formula: C₁₄H₄D₅ClF₃NO₂ Molecular Weight: 320.7 g/mol

Mass Spectrometry Fragmentation of this compound

The fragmentation of Efavirenz and its deuterated analog is typically studied using tandem mass spectrometry (MS/MS), most commonly with electrospray ionization (ESI) in positive ion mode.

Fragmentation Pathway

The primary fragmentation of protonated Efavirenz ([M+H]⁺ at m/z 316) involves the loss of a molecule of carbon dioxide (CO₂) from the oxazinone ring, leading to the major product ion at m/z 244.[3][4] Further fragmentation can occur, leading to other minor product ions.

For this compound, the protonated molecule ([M+D]⁺ or [M+H]⁺) is observed at m/z 321. Following a similar fragmentation pathway to the unlabeled compound, the deuterated precursor ion loses a molecule of CO₂. Since the deuterium labels are on the stable cyclopropyl ring, they are retained in the resulting fragment. This leads to the major product ion at m/z 249. However, a publication specifically analyzing Efavirenz-d5 in hair samples reports the quantifier transition as 321 → 246.[5] This suggests a more complex fragmentation or a different labeling pattern in the standard used for that specific study. For the purpose of this protocol, we will consider the fragmentation pathway that retains all five deuterium atoms.

Proposed Fragmentation Diagram for this compound:

G Proposed Fragmentation Pathway of this compound parent [this compound+H]⁺ m/z = 321 fragment1 [M+H-CO₂]⁺ m/z = 277 (d5) parent->fragment1 - CO₂ fragment2 Further Fragmentation Products fragment1->fragment2

Caption: Proposed fragmentation of this compound.

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Efavirenz in biological samples, utilizing this compound as an internal standard. The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

MRM Transitions

The following table summarizes the typically monitored MRM transitions for Efavirenz and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion ModeReference
Efavirenz316244 (Quantifier)Positive
Efavirenz316232 (Qualifier)Positive
This compound321246Positive

Experimental Protocols

The following are example protocols for the analysis of Efavirenz using this compound as an internal standard. These should be optimized for specific instrumentation and matrices.

Protocol 1: Analysis of Efavirenz in Human Plasma

This protocol is adapted from established methods for Efavirenz quantification in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterValue
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL

3. Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Protocol 2: Analysis of Efavirenz in Hair Samples

This protocol is based on a validated method for determining Efavirenz concentrations in hair.

1. Sample Preparation (Pulverization and Extraction)

  • Weigh approximately 1 mg of hair into a 2 mL tube containing a steel ball.

  • Add 1 mL of methanol (B129727) and 10 µL of this compound internal standard working solution.

  • Pulverize the hair using a bead beater for 10 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterValue
ColumnC18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Isocratic Elution20% A : 80% B
Flow Rate500 µl/min
Column Temperature30°C
Run Time3 minutes

3. Mass Spectrometer Conditions

ParameterValue
Ionization ModeESI, Positive
Curtain Gas20 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature500°C
Nebulizer Gas50 psi
Heater Gas50 psi

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Efavirenz using LC-MS/MS with this compound as an internal standard.

G General LC-MS/MS Workflow for Efavirenz Quantification sample Biological Sample (Plasma, Hair, etc.) is_add Add this compound Internal Standard sample->is_add extraction Sample Preparation (e.g., Protein Precipitation, Extraction) is_add->extraction lc LC Separation extraction->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: General workflow for Efavirenz analysis.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of Efavirenz in various biological matrices. A thorough understanding of its mass spectrometric fragmentation, coupled with optimized sample preparation and LC-MS/MS conditions, enables the development of reliable bioanalytical methods critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The protocols and data presented herein provide a solid foundation for researchers and scientists working with Efavirenz.

References

Application Note: Utilizing (Rac)-Efavirenz-d5 for Enhanced HIV Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of (Rac)-Efavirenz-d5, a deuterium-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (B1671121), in HIV drug metabolism studies. The incorporation of a stable isotope label makes this compound an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for precise and accurate measurement of Efavirenz and its metabolites in complex biological matrices, overcoming challenges such as matrix effects and variability in sample preparation.[1][2][3] This document provides an overview of Efavirenz metabolism, the rationale for using a deuterated internal standard, and a detailed protocol for its application in in vitro and pharmacokinetic studies.

Introduction to Efavirenz Metabolism

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[4] However, its plasma concentrations can vary significantly among individuals, primarily due to genetic polymorphisms in the enzymes responsible for its metabolism.[5][6] The primary metabolic pathway of Efavirenz is hydroxylation, predominantly mediated by the cytochrome P450 enzyme CYP2B6, to form 8-hydroxyefavirenz.[7][8][9] This major metabolite is inactive against HIV-1 but has been associated with neurotoxic effects.[7] Other minor pathways include hydroxylation to 7-hydroxyefavirenz (B1416612) by CYP2A6 and the formation of 8,14-dihydroxyefavirenz, also primarily by CYP2B6.[8][9] These hydroxylated metabolites are subsequently conjugated with glucuronic acid before excretion.[10][11] Understanding the intricacies of Efavirenz metabolism is crucial for optimizing dosing regimens, minimizing adverse effects, and managing drug-drug interactions.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in metabolism studies.[12][13] Deuterated standards co-elute with the unlabeled analyte and exhibit similar ionization efficiency in the mass spectrometer, effectively normalizing for variations during sample extraction, handling, and analysis.[3]

Key Applications

  • Internal Standard for Quantitative Bioanalysis: this compound serves as an ideal internal standard for LC-MS/MS methods to quantify Efavirenz in biological samples like plasma, serum, and tissue homogenates.[14][15][16]

  • Metabolite Identification and Profiling: While not a direct tracer for metabolite identification in this context, its use as an internal standard ensures accurate quantification of the parent drug, which is essential for calculating metabolite formation rates.

  • Pharmacokinetic (PK) Studies: Enables robust and reliable determination of key PK parameters such as clearance, volume of distribution, and half-life in preclinical and clinical studies.[2]

  • In Vitro Metabolism Assays: Facilitates the precise measurement of Efavirenz depletion and metabolite formation in systems like human liver microsomes (HLMs) and recombinant CYP enzymes to study enzyme kinetics and drug interactions.

Experimental Protocol: Quantification of Efavirenz in Human Plasma using this compound

This protocol describes a method for the quantitative analysis of Efavirenz in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis, incorporating this compound as the internal standard.

1. Materials and Reagents

  • Efavirenz analytical standard

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • For calibration standards and QCs, spike with the corresponding Efavirenz working solutions. For blank samples, add 50:50 acetonitrile:water.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to all tubes except the double blank (to which blank acetonitrile is added).

  • Vortex mix all tubes for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A suitable gradient to separate Efavirenz from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for Efavirenz and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz314.2244.0Negative
This compound319.2249.0Negative

Note: The exact m/z values may vary slightly depending on the instrument and specific labeled position of the deuterium (B1214612) atoms. The transitions provided are illustrative based on published methods for similar labeled standards.[14][15]

5. Data Analysis

  • Integrate the peak areas for both Efavirenz and this compound.

  • Calculate the peak area ratio (Efavirenz peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Efavirenz in the QC and unknown samples from the calibration curve.

Data Presentation

The following tables represent typical data that can be generated using this protocol.

Table 2: Calibration Curve Performance

Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)10812.3
2.51028.5
1098.56.2
100101.24.1
50099.83.5
1000100.52.8
2500 (ULOQ)101.83.1

Data adapted from similar validated assays for Efavirenz.[14]

Table 3: Inter-day and Intra-day Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC4.06.41119.2108
Medium QC8002.41003.095.2
High QC20004.51055.8103

Data adapted from similar validated assays for Efavirenz.[14]

Visualizations

The following diagrams illustrate the metabolic pathway of Efavirenz and the experimental workflow.

Efavirenz_Metabolism EFV Efavirenz OH_EFV_8 8-Hydroxyefavirenz (Major Metabolite) EFV->OH_EFV_8 CYP2B6 (major) CYP3A4/5, CYP1A2 (minor) OH_EFV_7 7-Hydroxyefavirenz EFV->OH_EFV_7 CYP2A6 Glucuronide_N Efavirenz N-Glucuronide EFV->Glucuronide_N UGTs OH_EFV_8_14 8,14-Dihydroxyefavirenz OH_EFV_8->OH_EFV_8_14 CYP2B6 Glucuronide_8 8-OH-Efavirenz Glucuronide OH_EFV_8->Glucuronide_8 UGTs

Caption: Metabolic pathway of Efavirenz.

Experimental_Workflow Start Start: Plasma Sample Collection Spike Spike with this compound (IS) and Calibration Standards Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject Analyze Data Acquisition (MRM) Inject->Analyze Quantify Quantification (Peak Area Ratio vs. Conc.) Analyze->Quantify End End: Concentration Determined Quantify->End

Caption: LC-MS/MS sample preparation workflow.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Efavirenz in complex biological matrices. Its use as an internal standard in LC-MS/MS assays, as detailed in this application note, allows researchers to generate high-quality data for pharmacokinetic assessments and in vitro metabolism studies. This ultimately contributes to a better understanding of Efavirenz's disposition and helps in the optimization of HIV therapy.

References

Troubleshooting & Optimization

Technical Support Center: Efavirenz Analysis with (Rac)-Efavirenz-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of Efavirenz (B1671121) using (Rac)-Efavirenz-d5 as an internal standard by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues related to matrix effects during Efavirenz analysis.

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing, Broadening, or Splitting) for Efavirenz and/or this compound Column contamination or degradation.1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.[1]
Inappropriate mobile phase pH.1. Ensure the mobile phase pH is optimal for Efavirenz and its internal standard.
Injection of sample in a stronger solvent than the mobile phase.1. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[1]
High Variability in this compound Response Across Samples Inconsistent sample preparation and extraction.1. Ensure precise and consistent pipetting of the internal standard. 2. Optimize and standardize the extraction procedure (e.g., protein precipitation, SPE).
Differential matrix effects between samples.1. Evaluate matrix effects from different biological lots. 2. Consider more rigorous sample clean-up procedures.
Ion Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids, salts) with the analyte and internal standard.[2][3]1. Optimize chromatographic conditions to separate analytes from interfering matrix components. 2. Improve sample clean-up to remove interfering substances.[4][5] 3. Dilute the sample to reduce the concentration of matrix components.[5]
High viscosity of the sample matrix affecting droplet formation in the ion source.[2]1. Implement a more effective sample clean-up method to remove high molecular weight components.
Inaccurate Quantification (Poor Accuracy and Precision) Non-parallel matrix effects between Efavirenz and this compound.1. Although stable isotope-labeled internal standards are designed to compensate for matrix effects, significant differences in physicochemical properties between the analyte and IS can lead to differential effects.[6] 2. Re-evaluate and optimize the entire analytical method, including sample preparation and LC-MS/MS parameters.
Calibration curve nonlinearity.[7]1. Ensure the calibration range is appropriate for the expected sample concentrations.[8][9] 2. Use a weighted regression model for the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Efavirenz analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the Efavirenz quantification.[4][6] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[3]

Q2: Why am I seeing matrix effects even though I am using a stable isotope-labeled internal standard, this compound?

A2: While stable isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects due to their similar physicochemical properties to the analyte, they may not always provide complete compensation.[4][5] Severe matrix effects can still impact both the analyte and the internal standard, potentially to different extents, leading to inaccurate results. This can happen if there is a very high concentration of co-eluting matrix components.

Q3: How can I assess the presence and extent of matrix effects in my Efavirenz assay?

A3: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7] The matrix factor (MF) can be calculated, where a value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Another qualitative method is the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

Q4: What are the most common sources of matrix effects in biological samples like plasma or hair?

A4: In plasma, common sources include phospholipids, salts, and proteins. For hair samples, endogenous components and external contaminants can contribute to matrix effects. These interfering substances can compete with Efavirenz and this compound for ionization in the mass spectrometer's ion source.[2][3]

Q5: What are the best sample preparation techniques to minimize matrix effects for Efavirenz analysis?

A5: The choice of sample preparation is critical. While protein precipitation is a simple and common technique, it may not effectively remove all interfering matrix components.[10] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at cleaning up complex biological samples and reducing matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a standard method to quantify matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Efavirenz and this compound in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, hair extract) using the validated sample preparation method. Spike the extracted matrix with Efavirenz and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Efavirenz and this compound before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • Process Efficiency (PE) (%) = (Peak Area in Set C) / (Peak Area in Set A) * 100

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables provide an example of how to present data when evaluating matrix effects.

Table 1: Matrix Effect and Recovery Data for Efavirenz and this compound

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Extraction Spike - Set B)Matrix Factor (MF)Mean Peak Area (Pre-Extraction Spike - Set C)Recovery (RE) (%)Process Efficiency (PE) (%)
Efavirenz10150,000135,0000.90121,50090.081.0
100015,000,00013,800,0000.9212,558,00091.083.7
This compound1001,600,0001,472,0000.921,340,00091.083.8

Note: The data in this table are for illustrative purposes only and will vary depending on the specific matrix and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms data_processing Data Acquisition & Processing lc_ms->data_processing quantification Quantification data_processing->quantification results Concentration Results quantification->results troubleshooting_logic cluster_is IS Troubleshooting cluster_chrom Chromatography Troubleshooting cluster_me Matrix Effect Troubleshooting start Inaccurate or Imprecise Results check_is Check IS Response Variability start->check_is check_chromatography Evaluate Peak Shape start->check_chromatography assess_matrix_effect Assess Matrix Effects start->assess_matrix_effect is_high_variability High Variability? check_is->is_high_variability bad_shape Poor Peak Shape? check_chromatography->bad_shape me_present Significant Matrix Effect? assess_matrix_effect->me_present optimize_prep Optimize Sample Prep Precision is_high_variability->optimize_prep Yes is_ok IS Response Stable is_high_variability->is_ok No optimize_lc Optimize LC Method / Change Column bad_shape->optimize_lc Yes chrom_ok Good Peak Shape bad_shape->chrom_ok No improve_cleanup Improve Sample Clean-up me_present->improve_cleanup Yes me_ok Matrix Effects Acceptable me_present->me_ok No

References

Technical Support Center: (Rac)-Efavirenz-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape and other common issues encountered during the chromatographic analysis of (Rac)-Efavirenz-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

A1: this compound is a deuterated form of racemic Efavirenz (B1671121). The deuterium (B1214612) labeling makes it a suitable internal standard for quantitative analyses of Efavirenz by techniques such as liquid chromatography-mass spectrometry (LC-MS), as it has a distinct mass-to-charge ratio from the unlabeled analyte while exhibiting very similar chromatographic behavior.

Q2: What are the most common peak shape problems observed during the HPLC analysis of this compound?

A2: The most prevalent peak shape issues include peak tailing, peak fronting, peak broadening, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian. Any deviation can compromise the accuracy and precision of quantification.

Q3: What causes peak tailing when analyzing Efavirenz and how can it be resolved?

A3: Peak tailing for Efavirenz is often due to secondary interactions between the analyte and the stationary phase. Efavirenz is a weakly acidic compound, and interactions with residual silanol (B1196071) groups on silica-based columns can cause tailing. To mitigate this, consider the following:

  • Mobile Phase Modification: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[1]

  • Column Selection: Utilize a modern, high-purity, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.

  • pH Control: For reversed-phase methods, maintaining a low mobile phase pH (e.g., around 3.5) can ensure good peak symmetry.[2]

Q4: I am observing split peaks in my chromatogram for this compound. What could be the cause?

A4: Split peaks for Efavirenz have been observed at higher mobile phase pH.[2] This can be due to the analyte interacting with the stationary phase in multiple ways. Other potential causes include a clogged column inlet frit, a void in the column packing, or co-elution with an interfering compound. To troubleshoot, try lowering the mobile phase pH and ensuring proper sample preparation and column maintenance.

Q5: How does sample preparation affect the peak shape of this compound?

A5: Proper sample preparation is crucial for achieving good peak shape. Key considerations include:

  • Solvent Compatibility: Dissolve and inject the sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent to avoid peak distortion.[3]

  • Sample Concentration: Avoid column overload by ensuring the sample concentration is within the linear range of the detector and the capacity of the column. Overloading can lead to peak fronting or tailing.[3]

  • Filtration: Filter the sample through a 0.22 or 0.45 µm filter to remove particulates that could block the column frit and cause split or broad peaks.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape during the analysis of this compound.

Problem: Peak Tailing
Potential Cause Recommended Solution
Secondary interactions with silanol groupsAdd a mobile phase modifier like 0.1% TFA or 0.1% formic acid.
Lower the mobile phase pH to around 3.5 for reversed-phase methods.
Use a high-purity, end-capped column.
Column overloadReduce the injection volume or dilute the sample.
Column contaminationFlush the column with a strong solvent.
Inappropriate mobile phaseOptimize the mobile phase composition, particularly the organic solvent ratio.
Problem: Peak Fronting
Potential Cause Recommended Solution
Column overloadReduce the injection volume or dilute the sample.
Poor sample solubility in mobile phaseEnsure the sample is fully dissolved in a solvent compatible with the mobile phase.
Column void or collapseReplace the column.
High injection volume of strong solventDecrease the injection volume or dissolve the sample in a weaker solvent.
Problem: Split or Broad Peaks
Potential Cause Recommended Solution
Clogged inlet fritBack-flush the column or replace the frit.
Column voidReplace the column.
High mobile phase pHFor reversed-phase methods, lower the pH to ~3.5.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.
Co-elution of an interferentAdjust the mobile phase composition or gradient to improve resolution.

Experimental Protocols

Protocol 1: Chiral Separation of Efavirenz Enantiomers (Normal Phase)

This method is suitable for the baseline separation of Efavirenz enantiomers.

Parameter Condition
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropyl Alcohol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.
Protocol 2: Reversed-Phase HPLC for Efavirenz

This method is suitable for the quantification of Efavirenz in plasma.

Parameter Condition
Column Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm)
Mobile Phase A: Phosphate buffer (pH 3.5) B: Acetonitrile
Gradient A gradient program may be optimized for best resolution.
Flow Rate 1.5 mL/min
Detection UV at 260 nm
Sample Preparation Protein precipitation followed by reconstitution in the mobile phase.

Visualizations

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware Troubleshooting cluster_4 Resolution start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_sample Review Sample Preparation - Correct Solvent? - Correct Concentration? - Filtered? start->check_sample Start Here check_mobile_phase Verify Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? check_sample->check_mobile_phase good_peak Good Peak Shape Achieved check_sample->good_peak If resolved adjust_ph Adjust Mobile Phase pH (e.g., lower to ~3.5 for RP) check_mobile_phase->adjust_ph If problem persists check_mobile_phase->good_peak If resolved add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) adjust_ph->add_modifier adjust_ph->good_peak If resolved optimize_gradient Optimize Gradient/Isocratic Conditions add_modifier->optimize_gradient add_modifier->good_peak If resolved check_column Inspect Column - Flush with strong solvent - Check for voids optimize_gradient->check_column If problem persists optimize_gradient->good_peak If resolved replace_column Replace Column check_column->replace_column If column is faulty replace_column->good_peak

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

G Chiral Separation Method Development Workflow cluster_0 Initial Setup cluster_1 Screening and Optimization cluster_2 Method Validation cluster_3 Final Method select_column Select Chiral Column (e.g., Chiralcel OD-H) prepare_mobile_phase Prepare Initial Mobile Phase (e.g., n-Hexane/IPA) select_column->prepare_mobile_phase initial_run Perform Initial Injection prepare_mobile_phase->initial_run evaluate_separation Evaluate Resolution and Peak Shape initial_run->evaluate_separation optimize_mobile_phase Optimize Mobile Phase Ratio evaluate_separation->optimize_mobile_phase If separation is poor system_suitability Perform System Suitability Test evaluate_separation->system_suitability If separation is good optimize_flow_temp Optimize Flow Rate and Temperature optimize_mobile_phase->optimize_flow_temp optimize_flow_temp->evaluate_separation Re-evaluate validate_method Validate Method (Linearity, Accuracy, Precision) system_suitability->validate_method final_method Finalized Analytical Method validate_method->final_method

Caption: Workflow for chiral method development for Efavirenz.

References

Technical Support Center: (Rac)-Efavirenz-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Efavirenz-d5. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using this compound as an internal standard in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical methods.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Drifting Internal Standard Response

Possible Causes:

  • Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium (B1214612) atoms on the cyclopropyl (B3062369) group of this compound may exchange with protons from the surrounding matrix or solvents, especially under certain pH and temperature conditions.[1][2] This leads to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.

  • Metabolic Instability: While the deuterium substitution is intended to slow down metabolism, it may not completely prevent it.[2][3] The metabolic pathways of Efavirenz are well-documented, primarily involving hydroxylation by CYP2B6 and CYP2A6 followed by glucuronidation.[4][5][6] It is possible that this compound undergoes similar metabolic conversion, albeit at a slower rate.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent responses.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent this compound Response check_hd_exchange Assess H/D Back-Exchange (See Protocol Below) start->check_hd_exchange check_metabolism Evaluate Metabolic Stability (Incubate with liver microsomes) start->check_metabolism check_matrix_effects Investigate Matrix Effects (Post-extraction addition vs. pre-extraction spike) start->check_matrix_effects hd_positive H/D Exchange Confirmed check_hd_exchange->hd_positive Positive metabolism_positive Metabolic Instability Confirmed check_metabolism->metabolism_positive Positive matrix_positive Matrix Effects Confirmed check_matrix_effects->matrix_positive Positive solution_hd Optimize Sample pH and Temperature. Use aprotic solvents for reconstitution. hd_positive->solution_hd solution_metabolism Add enzyme inhibitors during sample preparation. Keep samples at low temperature. metabolism_positive->solution_metabolism solution_matrix Improve sample clean-up (e.g., SPE). Optimize chromatography to separate from interferences. matrix_positive->solution_matrix end Stable Internal Standard Response solution_hd->end solution_metabolism->end solution_matrix->end

Caption: Troubleshooting workflow for inconsistent this compound response.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The main stability concerns are:

  • Chemical Stability: Degradation due to factors like pH and temperature. Efavirenz itself is known to be susceptible to degradation under certain stress conditions.[7]

  • Metabolic Stability: Although deuteration can slow down metabolism, this compound can still be metabolized by enzymes present in biological matrices, such as cytochrome P450s.[2][4][6]

  • Isotopic Stability (H/D Back-Exchange): The exchange of deuterium atoms with protons from the surrounding environment is a specific concern for deuterated standards and can lead to inaccurate quantification.[1][2] The stability of the deuterium label depends on its position in the molecule. For this compound, the deuterium atoms are on the cyclopropyl ring, which are generally stable but can be susceptible to exchange under certain conditions.[1]

Q2: What are the optimal storage conditions for plasma samples containing this compound?

A2: To minimize degradation, plasma samples should be stored at -80°C.[8] Long-term stability studies for unlabeled Efavirenz have shown it to be stable for at least 30 days at this temperature.[8] It is crucial to perform your own stability studies for this compound in the specific matrix and storage conditions of your experiment.

Q3: How can I prevent H/D back-exchange during sample preparation?

A3: To minimize H/D back-exchange:

  • Control pH: Avoid strongly acidic or basic conditions during sample extraction and processing.[9]

  • Control Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process.

  • Solvent Choice: Use aprotic solvents for reconstitution of extracted samples whenever possible.

Q4: Can I use this compound for studies in matrices other than plasma?

A4: Yes, but it is essential to validate its stability in each specific biological matrix (e.g., urine, cerebrospinal fluid, tissue homogenates). Each matrix has a unique composition of enzymes and endogenous components that can affect the stability of the internal standard.

Q5: What are the key factors that can influence the stability of this compound?

A5: The following diagram illustrates the main factors that can impact the stability of this compound in biological matrices.

Stability_Factors IS This compound Stability Temp Temperature IS->Temp affects pH pH IS->pH affects Enzymes Enzymatic Activity (CYPs, UGTs) IS->Enzymes affects Matrix Matrix Components IS->Matrix affects Light Light Exposure IS->Light affects

Caption: Key factors affecting this compound stability.

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

This protocol outlines the key experiments to evaluate the stability of this compound in human plasma.

1. Materials:

  • This compound

  • Unlabeled Efavirenz

  • Control human plasma (drug-free)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Phosphate (B84403) buffer solutions (pH 4, 7.4, and 9)

  • Human liver microsomes (HLM) and necessary cofactors (NADPH)

  • Enzyme inhibitors (e.g., a broad-spectrum cytochrome P450 inhibitor)

2. Stock Solutions:

  • Prepare a stock solution of this compound in methanol.

  • Prepare stock solutions of unlabeled Efavirenz in methanol for calibration curves and quality control (QC) samples.

3. Stability Experiments:

a. Freeze-Thaw Stability:

  • Prepare low and high concentration QC samples by spiking this compound into control human plasma.

  • Analyze one set of samples immediately (cycle 0).

  • Freeze the remaining samples at -80°C for 24 hours, then thaw at room temperature. Repeat for three cycles.

  • Analyze the samples after each freeze-thaw cycle.

  • Compare the results to the cycle 0 samples.

b. Bench-Top Stability:

  • Prepare low and high concentration QC samples in control human plasma.

  • Leave the samples at room temperature for specific time points (e.g., 0, 4, 8, and 24 hours).

  • Analyze the samples at each time point.

  • Compare the results to the 0-hour samples.

c. Long-Term Stability:

  • Prepare multiple sets of low and high concentration QC samples in control human plasma.

  • Store the samples at -80°C.

  • Analyze one set of samples at various time points (e.g., 0, 1, 3, and 6 months).

  • Compare the results to the 0-month samples.

d. Metabolic Stability:

  • Incubate this compound with human liver microsomes in the presence of NADPH at 37°C.

  • Collect aliquots at different time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Stop the reaction by adding cold acetonitrile.

  • Analyze the samples for the remaining concentration of this compound.

  • As a control, run a parallel experiment without NADPH or with an enzyme inhibitor.

e. pH Stability (to assess H/D back-exchange):

  • Prepare solutions of this compound in phosphate buffers of varying pH (e.g., 4, 7.4, 9).

  • Incubate the solutions at room temperature and 37°C.

  • Analyze the samples at different time points for the presence of unlabeled Efavirenz, which would indicate H/D back-exchange.

4. Sample Analysis (LC-MS/MS):

  • Sample Preparation: Perform protein precipitation by adding cold acetonitrile to the plasma samples. Centrifuge and collect the supernatant.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific transitions for both this compound and unlabeled Efavirenz.

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables.

Table 1: Example of Freeze-Thaw Stability Data for this compound in Human Plasma

QC LevelCycle 0 (Mean Conc. ± SD, ng/mL)Cycle 1 (Mean Conc. ± SD, ng/mL)% Change from Cycle 0Cycle 3 (Mean Conc. ± SD, ng/mL)% Change from Cycle 0
Low QC (50 ng/mL)49.8 ± 2.148.9 ± 2.5-1.8%48.5 ± 2.3-2.6%
High QC (500 ng/mL)501.2 ± 15.3495.6 ± 18.2-1.1%492.1 ± 16.8-1.8%

Table 2: Example of Bench-Top Stability Data for this compound in Human Plasma at Room Temperature

QC Level0 hr (Mean Conc. ± SD, ng/mL)4 hr (Mean Conc. ± SD, ng/mL)% Change from 0 hr24 hr (Mean Conc. ± SD, ng/mL)% Change from 0 hr
Low QC (50 ng/mL)50.3 ± 2.449.5 ± 2.6-1.6%47.8 ± 2.9-5.0%
High QC (500 ng/mL)498.9 ± 17.1492.3 ± 16.5-1.3%485.7 ± 18.0-2.6%

Table 3: Example of Metabolic Stability Data for this compound in Human Liver Microsomes

Incubation Time (min)This compound Remaining (%)
0100
1595.2
3088.7
6079.1
12065.4

References

Technical Support Center: Optimizing Efavirenz Assays with (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Efavirenz bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity and troubleshooting common issues when using (Rac)-Efavirenz-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound in my Efavirenz assay?

A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] They are chemically almost identical to the analyte (Efavirenz), meaning they exhibit very similar behavior during sample preparation, chromatography, and ionization.[2] This helps to accurately account for variability introduced during the analytical process, including extraction efficiency and matrix effects, ultimately leading to more precise and accurate quantification.[2][3]

Q2: What are the key advantages of using this compound over other internal standards?

A2: The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte, which helps to compensate for matrix effects more effectively than a structurally analogous but chemically different internal standard. This co-elution ensures that both the analyte and the internal standard experience similar ionization suppression or enhancement, leading to a more reliable quantification.

Q3: Can the use of this compound improve the sensitivity of my Efavirenz assay?

A3: While the internal standard itself doesn't directly increase the instrument's signal for Efavirenz, it significantly improves the signal-to-noise ratio by minimizing variability. This enhanced precision and accuracy allow for a lower limit of quantification (LLOQ), thereby improving the overall sensitivity and reliability of the assay. For instance, an LC-MS/MS method using a ¹³C-labeled Efavirenz internal standard achieved an LLOQ of 1.0 ng/mL in human plasma.

Q4: Are there any potential disadvantages or issues to be aware of when using deuterated internal standards?

A4: Yes, potential issues with deuterated internal standards include chromatographic separation from the analyte, isotopic exchange (loss of deuterium), and the presence of unlabeled analyte as an impurity in the standard. These factors can compromise the accuracy of the assay if not properly addressed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and execution of an Efavirenz assay using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH.- Column degradation or contamination.- Sub-optimal gradient elution.- Adjust the mobile phase pH. Efavirenz analysis often uses a mobile phase with 0.1% formic acid.- Use a guard column and ensure proper sample cleanup.- Optimize the gradient profile to ensure efficient elution.
Inconsistent or Low Recovery - Inefficient protein precipitation.- Sub-optimal liquid-liquid extraction (LLE) or solid-phase extraction (SPE) conditions.- Analyte instability during sample processing.- Ensure the protein precipitation agent (e.g., acetonitrile) is added in the correct ratio and vortexed thoroughly.- Optimize LLE solvent polarity and pH or the SPE wash and elution steps.- Perform stability studies to ensure Efavirenz is stable under the chosen extraction conditions.
High Matrix Effects (Ion Suppression or Enhancement) - Insufficient sample cleanup.- Co-elution with endogenous matrix components.- Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances.- Optimize the chromatographic method to separate Efavirenz from matrix components. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.
Chromatographic Separation of Efavirenz and this compound Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.- Adjust the chromatographic conditions (e.g., gradient, temperature) to promote co-elution.- If separation persists, ensure that the integration windows for both analyte and internal standard are appropriate and consistent.
Isotopic Exchange The deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or if the label is in an unstable position.- Ensure the deuterated label is on a stable part of the molecule. For this compound, the deuterium atoms are on the cyclopropyl (B3062369) ring, which is generally stable.- Avoid harsh acidic or basic conditions during sample preparation and storage if isotopic exchange is suspected.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)

This protocol is a common and rapid method for extracting Efavirenz from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 10 ng/mL in acetonitrile).

  • Protein Precipitation: Add 150 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution: Dilute the supernatant 1:1 with water containing 0.1% formic acid.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters for Efavirenz Quantification

The following are typical starting parameters for an LC-MS/MS method for Efavirenz analysis. Optimization will be required for your specific instrumentation.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for re-equilibration. A typical run time is around 5 minutes.
Injection Volume 10 µL
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transitions Efavirenz: m/z 314.2 → 243.9this compound: m/z 319.2 → 248.9 (projected based on d5 mass shift)

Note: The exact MRM transition for this compound should be determined by infusing the standard into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Efavirenz in human plasma using a stable isotope-labeled internal standard.

Parameter Typical Value Reference
Linearity Range 1.0 - 2,500 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) 2.41% - 9.24%
Inter-day Precision (%CV) 3.03% - 12.3%
Intra-day Accuracy 100% - 112%
Inter-day Accuracy 95.2% - 108%
Extraction Recovery >85%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add this compound Plasma->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water + 0.1% FA Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify Efavirenz Concentration Calculate->Quantify

Caption: Experimental workflow for Efavirenz quantification.

Troubleshooting_Logic Start Inaccurate Results? Check_CoElution Check Analyte/IS Co-elution Start->Check_CoElution Yes End Accurate Results Start->End No Adjust_Chromo Adjust Chromatography Check_CoElution->Adjust_Chromo No Co-elution Check_Purity Verify IS Purity Check_CoElution->Check_Purity Co-elution OK Adjust_Chromo->End Request_CoA Request Certificate of Analysis Check_Purity->Request_CoA Impurity Suspected Check_Matrix Evaluate Matrix Effects Check_Purity->Check_Matrix Purity OK Request_CoA->End Improve_Cleanup Improve Sample Cleanup Check_Matrix->Improve_Cleanup Significant Effects Check_Matrix->End Effects Minimal Improve_Cleanup->End

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: (Rac)-Efavirenz-d5 Signal Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on the (Rac)-Efavirenz-d5 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the this compound signal?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference reduces the number of ions produced for the analyte, leading to a decreased signal intensity, which can result in inaccurate and imprecise quantification.

Q2: I am using a deuterated internal standard, this compound. Shouldn't this compensate for ion suppression?

A2: Yes, stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for mitigating matrix effects.[1] The underlying principle is that the analyte and the SIL-IS co-elute and experience similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, variability due to matrix effects can be normalized, leading to more accurate quantification. However, this compensation may not be perfect if there is a slight chromatographic shift between the analyte and the internal standard, causing them to elute in regions with different degrees of ion suppression.

Q3: What are the common causes of ion suppression for this compound in biological samples?

A3: The most common causes of ion suppression in the analysis of drugs like Efavirenz from biological matrices (e.g., plasma, serum) are co-eluting endogenous compounds. Phospholipids are a major contributor to ion suppression in bioanalysis. Other potential sources include salts, proteins, and other metabolites present in the sample. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.

Q4: How can I determine if my this compound signal is being suppressed?

A4: You can assess ion suppression using a post-extraction spike experiment. This involves comparing the peak area of this compound in a sample where it is spiked after extraction from a blank matrix to the peak area of a neat solution of the standard at the same concentration. A lower peak area in the post-extraction spike sample indicates ion suppression. Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where suppression occurs.

Q5: What is an acceptable level of ion suppression for this compound?

A5: While the goal is to minimize ion suppression, the use of a co-eluting stable isotope-labeled internal standard like this compound is designed to compensate for its effects. The critical factor is the consistency of the analyte/internal standard peak area ratio. A matrix factor, calculated as the peak area in the presence of matrix divided by the peak area in the absence of matrix, close to 1 (or 100%) indicates minimal ion suppression. For example, one study on Efavirenz in human hair reported a mean absolute matrix factor of 0.97, indicating very little ion suppression.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for this compound across all samples (standards, QCs, and unknowns). Significant ion suppression from the biological matrix.Optimize Sample Preparation: Improve the cleanup method to remove interfering components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from the suppression zone. A longer run time or a different column chemistry may be necessary.
Inconsistent this compound peak areas in replicate injections of the same sample. Instrument instability or contamination of the ion source.Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, cone).Check for System Stability: Inject a neat standard solution multiple times to ensure the instrument response is stable.
The peak area ratio of Efavirenz to this compound is not consistent in quality control (QC) samples. Differential ion suppression affecting the analyte and internal standard differently.Improve Chromatographic Resolution: Ensure that Efavirenz and this compound co-elute perfectly. Even a small shift in retention time can lead to different degrees of ion suppression if they elute on the shoulder of a suppression zone.Evaluate Matrix Effects from Different Lots: Test blank matrix from multiple sources to assess the variability of ion suppression.
A sudden drop in the this compound signal during an analytical run. A highly concentrated, late-eluting matrix component from a specific sample is causing significant suppression.Review Sample Characteristics: Investigate if the problematic sample has any unusual properties (e.g., hemolysis, lipemia).Implement a Column Wash Step: Include a high-organic wash at the end of each injection to elute strongly retained matrix components.

Quantitative Data on Matrix Effects

The following table summarizes available data on matrix effects for Efavirenz. While specific data for this compound is limited, the data for the parent drug provides a useful reference.

AnalyteMatrixSample PreparationMatrix Effect (%)Citation
EfavirenzHuman HairMethanol extraction followed by LLE~3% Suppression (Matrix Factor = 0.97)[2]
EfavirenzHuman PlasmaProtein PrecipitationNot explicitly quantified, but a stable isotope internal standard was used to compensate for effects.[1]

Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A positive value indicates suppression, while a negative value would indicate enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative assessment of ion suppression on the this compound signal.

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

  • Set B (Post-Extraction Spike):

    • Take six different lots of blank biological matrix (e.g., human plasma).

    • Process these blank samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE).

    • Evaporate the final extract to dryness if required.

    • Reconstitute the dried extract with the standard solution of this compound from Set A.

2. LC-MS/MS Analysis:

  • Inject and analyze the samples from both Set A and Set B using your validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the average peak area for this compound from the six injections in Set A (Peak AreaNeat).

  • Calculate the average peak area for this compound from the six different matrix lots in Set B (Peak AreaMatrix).

  • Calculate the Matrix Factor (MF) and Matrix Effect (%):

    • Matrix Factor (MF) = Peak AreaMatrix / Peak AreaNeat

    • Matrix Effect (%) = (1 - MF) * 100

  • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The % Matrix Effect quantifies the degree of suppression or enhancement.

Visualizations

IonSuppressionMechanism cluster_0 Ion Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet IS_d5 This compound IS_d5->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition for Ionization MS_Inlet Mass Spectrometer Inlet Droplet->MS_Inlet Reduced Analyte and IS Ions

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Inconsistent or Low This compound Signal CheckInstrument Step 1: Verify Instrument Performance (Inject Neat Standard) Start->CheckInstrument AssessMatrixEffect Step 2: Quantify Matrix Effect (Post-Extraction Spike) CheckInstrument->AssessMatrixEffect Instrument OK OptimizeSamplePrep Step 3: Improve Sample Cleanup (e.g., SPE, LLE) AssessMatrixEffect->OptimizeSamplePrep Suppression > 25% OptimizeChroma Step 4: Modify Chromatography (Gradient, Column) AssessMatrixEffect->OptimizeChroma Suppression < 25% but inconsistent Resolved Issue Resolved OptimizeSamplePrep->Resolved OptimizeChroma->Resolved

Caption: Troubleshooting Workflow for this compound Signal Issues.

References

Technical Support Center: (Rac)-Efavirenz-d5 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Efavirenz-d5 standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common contamination issues with deuterated standards like this compound?

A1: The most prevalent issues include the presence of the unlabeled analyte, isotopic exchange (back-exchange), and contamination from synthesis byproducts or degradation products. Isotopic exchange involve[1]s the replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment, which can compromise the accuracy of quantitative analyses.

Q2: My mass spectromet[2][3][4]ry results show a peak for the unlabeled Efavirenz in my this compound standard. What is the likely cause?

A2: This is a common issue and can be attributed to two main factors:

  • Incomplete Deuteration: The synthesis of the deuterated standard may not have reached 100% isotopic enrichment, resulting in a small percentage of the unlabeled Efavirenz.

  • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can exchange with protons from solvents like water or methanol. This "back-exchange" conv[2]erts the deuterated standard into the unlabeled analyte.

Q3: My quantitative results are inconsistent when using the this compound standard. What could be the cause?

A3: Inconsistent results can stem from several factors, including the lack of co-elution of the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange. Differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, can also lead to inaccuracies.

Q4: How can I minimize isotopic exchange during my experiments?

A4: To minimize back-exchange, consider the following strategies:

  • Temperature Control: Keep samples, standards, and the autosampler at low temperatures (e.g., 4°C) to slow the exchange rate.

  • pH Control: The rate of exchange is often lowest around pH 2.5-3. Avoid strongly acidic or basic conditions if possible.

  • Solvent Choice: Use aprotic solvents for stock and working solutions whenever feasible. Minimize the time the standard is in protic solvents like water or methanol.

  • Rapid Analysis: Faster liquid chromatography gradients can reduce the time available for exchange to occur.

Troubleshooting Guides

Issue 1: Presence of Unlabeled Efavirenz

This guide helps to determine the source of unlabeled Efavirenz in your deuterated standard.

Troubleshooting Workflow

start Unlabeled Efavirenz Detected check_purity Review Certificate of Analysis (CofA) for Isotopic Purity start->check_purity analyze_standard Analyze a fresh solution of the standard by LC-MS check_purity->analyze_standard observe_peak Observe peak for unlabeled analyte analyze_standard->observe_peak no_peak Unlabeled peak is absent or within CofA specs analyze_standard->no_peak If... source_is_impurity Source is likely an impurity in the standard observe_peak->source_is_impurity source_is_exchange Source is likely isotopic exchange during sample prep/analysis no_peak->source_is_exchange troubleshoot_exchange Proceed to Isotopic Exchange Troubleshooting source_is_exchange->troubleshoot_exchange contact_supplier Contact supplier for a new batch or further analysis source_is_impurity->contact_supplier

Caption: Troubleshooting workflow for unlabeled Efavirenz.

Issue 2: Isotopic Instability (Back-Exchange)

This guide provides steps to identify and mitigate isotopic exchange.

Troubleshooting Workflow

start Suspected Isotopic Exchange stability_exp Perform Stability Experiment (see Protocol) start->stability_exp analyze_results Analyze Results stability_exp->analyze_results no_exchange No significant increase in unlabeled analyte analyze_results->no_exchange If... exchange_confirmed Significant increase in unlabeled analyte analyze_results->exchange_confirmed If... issue_resolved Issue Resolved no_exchange->issue_resolved optimize_conditions Optimize analytical conditions (pH, Temp, Solvent) exchange_confirmed->optimize_conditions reanalyze Re-analyze samples optimize_conditions->reanalyze reanalyze->issue_resolved consider_alternative Consider a standard with a more stable label (e.g., 13C) reanalyze->consider_alternative If issue persists...

Caption: Workflow for addressing isotopic exchange.

Quantitative Data Summary

Table 1: Common Impurities and Related Substances of Efavirenz

Compound NameTypeTypical Specification Limit
8-hydroxyefavirenzMetabolite/Degradant< 0.2 - 0.3%
7-hydroxyefavirenzMetabolite/Degradant< 0.2 - 0.3%
Efavirenz N-oxideDegradant< 0.05 - 0.1%
Unspecified ImpuritiesProcess/Degradant< 0.1%
Total Impurities-< 0.5 - 1.0%
(2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL)Process Intermediate/PGI< 2.5 ppm

Table 2: Isotopic Purity and Exchange Considerations

ParameterRecommended SpecificationRationale
Isotopic Enrichment≥98%Minimizes contribution of unlabeled analyte from the standard itself.
Chemical Purity>99%Reduces interference from other synthesis-related impurities.
Unlabeled Analyte in StandardShould not significantly contribute to the LLOQ response.Ensures the standard does not artificially inflate analyte measurements at low concentrations.

Experimental Protocols

Protocol 1: Assessment of Isotopic Exchange

Objective: To determine if isotopic exchange of the this compound standard is occurring under specific experimental conditions.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the this compound standard into a blank biological matrix (e.g., plasma) and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the same concentration of the standard into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).

  • Sample Processing: After the incubation period, process the incubated samples using your established extraction method.

  • LC-MS/MS Analysis: Analyze all samples (T=0 and incubated) using your validated LC-MS/MS method. Monitor the mass transitions for both this compound and unlabeled Efavirenz.

  • Data Analysis:

    • Compare the peak area of the this compound in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance or increase of a peak in the unlabeled Efavirenz channel at the same retention time. This is a direct indicator of back-exchange.

Protocol 2: HPLC Method for Purity Assessment

Objective: To assess the chemical purity of the Efavirenz standard and separate it from potential impurities and degradants.

Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detector Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Dissolve the this compound standard in the mobile phase to achieve a target concentration of approximately 100 µg/mL.

Signaling Pathways and Logical Relationships

Caption: Factors influencing the accuracy of this compound quantification.

References

Technical Support Center: (Rac)-Efavirenz-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges involving (Rac)-Efavirenz-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is chiral separation important?

This compound is the racemic, deuterium-labeled form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor. As a chiral compound, it exists as a pair of enantiomers (mirror-image isomers). In pharmacological studies, enantiomers can exhibit different activities or toxicities. Therefore, regulatory agencies often mandate the analysis and control of individual enantiomers. Deuterated analogs like Efavirenz-d5 are commonly used as internal standards in quantitative analyses by mass spectrometry.[1][2]

Q2: What is co-elution and why is it a problem in the analysis of this compound?

Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping or unresolved peaks.[3][4] This is a significant issue in the analysis of this compound as it prevents the accurate quantification of each enantiomer and can interfere with the quantification of the analyte if the internal standard co-elutes with an interfering peak from the matrix.

Q3: What are the primary analytical techniques for separating the enantiomers of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) equipped with a chiral stationary phase (CSP) are the most effective techniques for separating the enantiomers of Efavirenz and its analogs.[1] These methods allow for direct chiral separation without the need for derivatization.

Q4: I am observing a single peak for this compound. What is the likely cause?

The most common reason for the co-elution of enantiomers is the use of an achiral column or suboptimal chromatographic conditions. A specific chiral stationary phase and a carefully optimized mobile phase are crucial for achieving resolution.

Troubleshooting Guide: Resolving Co-eluting Peaks

If you are experiencing co-elution of the enantiomers of this compound or co-elution with other matrix components, follow this step-by-step troubleshooting guide.

G cluster_0 Troubleshooting Workflow start Start: Co-eluting Peaks Observed check_column 1. Verify Chiral Stationary Phase (CSP) start->check_column optimize_mp 2. Optimize Mobile Phase check_column->optimize_mp Correct CSP in use adjust_flow 3. Adjust Flow Rate optimize_mp->adjust_flow Resolution still poor adjust_temp 4. Modify Column Temperature adjust_flow->adjust_temp Further optimization needed check_sample 5. Evaluate Sample Preparation adjust_temp->check_sample Still no resolution resolved Resolution Achieved check_sample->resolved Issue identified and resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Step 1: Verify the Chiral Stationary Phase (CSP)

The choice of column is the most critical factor for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for resolving Efavirenz enantiomers.

  • Problem: A single, sharp peak is observed.

  • Cause: The column may not be a chiral stationary phase, or it is not suitable for this specific analyte.

  • Solution: Confirm that you are using a chiral column, such as Chiralcel OD-H or Lux Amylose-2.

Step 2: Optimize the Mobile Phase

The mobile phase composition directly influences the interaction between the enantiomers and the CSP.

  • Problem: Poor resolution (peaks are not baseline separated) or complete co-elution.

  • Cause: The mobile phase is not optimal for differential interaction of the enantiomers with the CSP.

  • Solution:

    • Normal Phase Chromatography: Start with a mixture of n-Hexane and an alcohol modifier like Isopropyl Alcohol (IPA) or ethanol. Systematically vary the ratio of the alcohol modifier.

    • Reverse Phase Chromatography: Use a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724). Adjust the pH of the aqueous phase and the ratio of the organic modifier.

Step 3: Adjust the Flow Rate

Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.

  • Problem: Peaks are broad and not well-resolved.

  • Solution: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

Step 4: Modify the Column Temperature

Temperature can affect the kinetics of the chiral recognition process.

  • Problem: Resolution is still not optimal.

  • Solution: Start with a temperature around 25-30°C. Both increasing and decreasing the temperature can impact resolution, so it is a valuable parameter to screen.

Step 5: Evaluate Sample Preparation

Interfering substances from the sample matrix can co-elute with the peaks of interest.

  • Problem: Extraneous peaks are interfering with the enantiomers of this compound.

  • Solution: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.

Experimental Protocols

Below are detailed methodologies adapted from successful Efavirenz enantiomer separation studies. These serve as excellent starting points for developing a method for this compound.

Protocol 1: Normal-Phase HPLC for Chiral Separation

This method is well-suited for the separation of Efavirenz enantiomers.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane: Isopropyl Alcohol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Reverse-Phase HPLC for Chiral Separation

This method provides an alternative to normal-phase chromatography and may offer different selectivity.

  • Column: Lux Amylose-2 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water: Acetonitrile (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 252 nm

  • Sample Preparation: Prepare a stock solution in a mixture of water and acetonitrile (50:50, v/v).

Quantitative Data Summary

The following tables summarize typical performance data from validated methods for Efavirenz enantiomers, which can be used as a benchmark when developing a method for this compound.

Table 1: Typical Chromatographic Parameters for Efavirenz Enantiomer Separation

ParameterMethod 1 (Normal Phase)Method 2 (Reverse Phase)
Column Chiralcel OD-HLux Amylose-2
Mobile Phase n-Hexane:IPA (90:10)0.1% Formic Acid in Water:ACN (55:45)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (R)-EFZ ~7.5 minNot Specified
Retention Time (S)-EFZ ~9.2 minNot Specified
Resolution (Rs) > 3.0> 4.0

Table 2: Method Validation Parameters for Efavirenz Analysis

ParameterConcentration RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
Method (Chiral HPLC) 200 - 6210 ng/mL66 ng/mL200 ng/mL
Method (LC-MS/MS) 1.0 - 2,500 ng/mLNot specified1 ng/mL

Signaling Pathways and Experimental Workflows

In the context of analytical chemistry, a logical workflow is more appropriate than a biological signaling pathway. The following diagram illustrates the principle of chiral separation.

G cluster_1 Principle of Chiral Separation racemic Racemic Mixture ((R)- and (S)-Enantiomers) column Chiral Stationary Phase (CSP) racemic->column interaction Differential Diastereomeric Interactions column->interaction separation Separated Enantiomers interaction->separation

Caption: Principle of chiral separation using a chiral stationary phase.

References

Validation & Comparative

A Comparative Guide to (Rac)-Efavirenz-d5 and Other Internal Standards for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in pharmacokinetic and therapeutic drug monitoring studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a detailed comparison of (Rac)-Efavirenz-d5 with other common internal standards used in the analysis of Efavirenz, a key anti-HIV medication. The information presented here is intended for researchers, scientists, and drug development professionals to make informed decisions in their analytical method development.

The Gold Standard: Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] These standards have the same chemical structure and physicochemical properties as the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes.[1] This near-identical nature ensures that the internal standard co-elutes with the analyte and experiences similar effects from sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[1][2][3]

This compound is a deuterated analog of Efavirenz, specifically labeled with five deuterium (B1214612) atoms on the cyclopropyl (B3062369) group.[4] It is intended for use as an internal standard in the quantification of Efavirenz by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

Comparison with Other Internal Standards

While deuterated standards are preferred, other compounds have also been utilized as internal standards for Efavirenz quantification. The following table summarizes the performance characteristics of this compound and other alternatives based on published experimental data.

Internal StandardAnalytical MethodAnalyte Retention Time (min)Internal Standard Retention Time (min)Linearity RangeKey Performance Notes
This compound LC-MS/MS~2.6~2.6Not explicitly stated, but expected to be similar to ¹³C₆-EfavirenzCo-elutes with Efavirenz, providing optimal correction for matrix effects and other analytical variabilities.[1]
¹³C₆-Efavirenz LC-MS/MS~2.6~2.61.0–2,500 ng/mLHigh sensitivity (LLOQ of 1.0 ng/mL), precision, and accuracy demonstrated in human plasma.[7][8]
Methyl prednisolone RP-HPLC5.73.70.43 – 8.60 µg/mlDoes not co-elute with Efavirenz, which may lead to inadequate compensation for chromatographic and matrix effects.[9]
Hydrochlorothiazide HPLC-MS/MSNot explicitly statedNot explicitly stated10.0–1,500 ng mL-1A different chemical structure may result in different ionization efficiency and susceptibility to matrix effects compared to Efavirenz.[10]
Tenofovir disoproxil fumarate RP-UPLC5.9414.3561–300 μg/mLDifferent retention time indicates a lack of co-elution with Efavirenz.[11]

Key Takeaways from the Comparison:

  • Isotope-labeled standards (this compound and ¹³C₆-Efavirenz) demonstrate superior performance due to their co-elution with the analyte, which is crucial for accurate and precise quantification in complex biological matrices.

  • Non-isotope-labeled standards (Methyl prednisolone, Hydrochlorothiazide, and Tenofovir disoproxil fumarate) do not co-elute with Efavirenz. This can lead to inaccuracies as they may not adequately compensate for variations in extraction recovery, matrix effects, and instrument response that the analyte experiences.[12]

Experimental Protocols

Below is a detailed, generalized methodology for the quantification of Efavirenz in human plasma using an isotope-labeled internal standard like this compound, based on common LC-MS/MS practices.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Efavirenz and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.

  • Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with the same solvent to appropriate concentrations for spiking into calibration standards and quality control samples.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the internal standard working solution (e.g., 10 ng/mL in acetonitrile).[7]

  • Vortex-mix the samples for 10 minutes to ensure complete protein precipitation.[7]

  • Centrifuge the samples at a high speed (e.g., 3500 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Transfer 70 µL of the supernatant to a clean 96-well plate or autosampler vials.[7]

  • Dilute the supernatant with 70 µL of deionized water.[7]

  • Vortex-mix and centrifuge the samples again before injection into the LC-MS/MS system.[7]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.[7]

    • Flow Rate: Approximately 0.3 mL/min.[7]

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Efavirenz.[7]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Efavirenz: m/z 314.2 → 243.9[7]

      • This compound: Expected to be approximately m/z 319.2 → 248.9 (adjust based on the exact mass of the labeled standard).

      • ¹³C₆-Efavirenz: m/z 320.2 → 249.9[7]

4. Data Analysis:

  • Quantify Efavirenz concentrations in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in using an internal standard for bioanalysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample is_spike Spike with this compound plasma->is_spike precipitation Protein Precipitation is_spike->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant dilution Dilution supernatant->dilution centrifuge2 Final Centrifugation dilution->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data Data Acquisition lcms->data ratio Peak Area Ratio Calculation (Analyte/IS) data->ratio concentration Concentration Determination ratio->concentration calibration Calibration Curve calibration->concentration

Caption: A typical bioanalytical workflow using an internal standard.

logical_relationship cluster_process Analytical Process cluster_ratio Correction Principle analyte Efavirenz (Analyte) extraction Extraction Variability analyte->extraction matrix Matrix Effects (Ion Suppression/Enhancement) analyte->matrix instrument Instrument Response Fluctuation analyte->instrument correction Ratio of Analyte to IS remains constant, correcting for variations. is This compound (IS) is->extraction is->matrix is->instrument result Accurate Quantification

Caption: The principle of using a co-eluting internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Efavirenz, with a particular focus on the use of the deuterated internal standard, (Rac)-Efavirenz-d5. It is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Efavirenz. This document outlines key performance parameters from various validated methods, presents detailed experimental protocols, and offers visual workflows to facilitate understanding and implementation.

Cross-Validation of Analytical Methods: An Overview

Cross-validation is a critical process in bioanalytical method validation, employed to ensure the equivalency of analytical results when a method is transferred between laboratories, instruments, or even when significant changes are made to a validated method within the same laboratory.[1][2][3] The primary goal is to demonstrate that the data generated by the new or modified method is comparable to the original validated method. According to FDA guidelines, cross-validation should be performed by analyzing the same set of quality control (QC) samples and, if available, incurred samples with both methods.[1][3]

Comparison of Analytical Methods for Efavirenz

The quantification of Efavirenz in biological matrices is predominantly achieved through spectrophotometric and chromatographic techniques. While spectrophotometry offers a simpler and more economical approach, it often lacks the specificity and sensitivity required for bioanalysis, especially for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most widely used technique for Efavirenz analysis.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the quantification of Efavirenz.

ParameterHPLC-UVLC-MS/MSLC-MS/MS
Internal Standard Tenofovir disoproxil fumarate (B1241708)Efavirenz-d5¹³C₆-Efavirenz
Matrix PlasmaHairPlasma
Linearity Range 1 - 300 µg/mL0.625 - 40 ng/mg1.0 - 2500 ng/mL
Correlation Coefficient (r²) 0.999> 0.98> 0.99
Accuracy Not explicitly stated101.1 - 107.9%95.2 - 112%
Precision (% CV) Not explicitly stated< 7% (intraday and interday)2.41 - 9.24% (intraday), 3.03 - 12.3% (interday)
Limit of Detection (LOD) 0.03 µg/mLNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.1 µg/mL0.625 ng/mg1.0 ng/mL

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS has physicochemical properties that are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in extraction recovery and matrix effects, leading to higher accuracy and precision.

While other compounds like Tenofovir disoproxil fumarate have been used as internal standards for HPLC-UV methods, they may not perfectly mimic the behavior of Efavirenz, potentially leading to less accurate quantification. The use of a deuterated analog like Efavirenz-d5 is particularly advantageous in LC-MS/MS as it can be distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) while exhibiting the same retention time.

Experimental Protocols

LC-MS/MS Method for Efavirenz in Hair using Efavirenz-d5

This protocol is adapted from a validated method for the quantification of Efavirenz in hair samples.

a. Sample Preparation:

  • Weigh 0.2 mg of hair into a clean tube.

  • Add an extraction solvent.

  • Add a known concentration of this compound internal standard solution.

  • Vortex the mixture for 10 seconds.

  • Pulverize the sample.

  • Pool the extracted solvent.

b. Chromatographic Conditions:

  • Column: Agilent Poroshell C18

  • Mobile Phase: Isocratic elution

  • Run Time: 3 minutes

c. Mass Spectrometry Detection:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

HPLC-UV Method for Efavirenz in Plasma

This protocol is based on a validated HPLC-UV method.

a. Sample Preparation:

  • To a plasma sample, add the internal standard solution (e.g., Tenofovir disoproxil fumarate).

  • Perform a protein precipitation or liquid-liquid extraction.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

b. Chromatographic Conditions:

  • Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile (gradient elution)

  • Flow Rate: 1.5 mL/min

  • Detection: UV-Visible detector at 260 nm

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the cross-validation and analysis of Efavirenz.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome start Define Need for Cross-Validation select_methods Select Reference and Comparator Methods start->select_methods define_criteria Define Acceptance Criteria select_methods->define_criteria prepare_samples Prepare QC and Incurred Samples define_criteria->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp compare_data Compare Datasets analyze_ref->compare_data analyze_comp->compare_data evaluate_criteria Evaluate Against Acceptance Criteria compare_data->evaluate_criteria decision Decision evaluate_criteria->decision pass Methods are Equivalent decision->pass Pass fail Investigate Discrepancies decision->fail Fail LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry Detection (MRM) hplc->ms integrate_peaks Peak Integration (Analyte & IS) ms->integrate_peaks calculate_ratio Calculate Peak Area Ratio integrate_peaks->calculate_ratio calibration_curve Quantify using Calibration Curve calculate_ratio->calibration_curve result Final Concentration calibration_curve->result

References

Inter-laboratory Comparison of Efavirenz Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methods and performance for the quantification of Efavirenz, a key antiretroviral agent, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and clinical trial sample analysis. The data presented is based on proficiency testing programs and validated analytical methods to ensure a comprehensive overview of inter-laboratory performance.

Data Summary

The following table summarizes the inter-laboratory performance for Efavirenz quantification from a proficiency testing program. The data highlights the high level of agreement among participating laboratories using different analytical techniques.

ParameterAcceptance CriteriaPerformanceAnalytical Methods Used
Inter-laboratory Agreement Within 20% deviation from the assigned concentration100% of samples tested (140 out of 140 measurements) met the acceptance criteria for non-nucleoside reverse transcriptase inhibitors, including Efavirenz.[1][2]High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Experimental Protocols

The primary methods employed in the inter-laboratory comparisons for Efavirenz quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely used technique for the quantification of Efavirenz in plasma.

  • Sample Preparation: Protein precipitation is a common method for extracting Efavirenz from plasma samples. This typically involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the plasma sample, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the drug, is then collected for analysis.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is frequently used for the separation of Efavirenz from endogenous plasma components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient or isocratic elution mode.

  • Detection: Efavirenz is detected using a UV detector at a specific wavelength, typically around 247 nm. The concentration of Efavirenz in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of Efavirenz standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is often considered the gold standard for bioanalytical assays.

  • Sample Preparation: Similar to HPLC-UV, sample preparation for LC-MS/MS usually involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. An internal standard, a compound with similar physicochemical properties to Efavirenz, is typically added at the beginning of the sample preparation process to correct for variations in extraction recovery and matrix effects.

  • Chromatographic Separation: A rapid chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Efavirenz is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. The ratio of the peak area of Efavirenz to the peak area of the internal standard is used to calculate the concentration from a calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory proficiency testing program for Efavirenz quantification.

G cluster_0 Proficiency Testing Provider cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting SamplePrep Preparation of PT Samples (Low, Medium, High Concentrations) Distribution Distribution to Participating Laboratories SamplePrep->Distribution Shipment on Dry Ice SampleAnalysis Sample Analysis (HPLC-UV or LC-MS/MS) Distribution->SampleAnalysis ResultSubmission Submission of Results SampleAnalysis->ResultSubmission DataEvaluation Evaluation of Results (Comparison to Assigned Values) ResultSubmission->DataEvaluation ReportGeneration Generation of Performance Reports DataEvaluation->ReportGeneration

Caption: Workflow of an Efavirenz Proficiency Testing Program.

References

A Comparative Guide to Internal Standards for Efavirenz Bioanalysis: Focus on (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of (Rac)-Efavirenz-d5 as an internal standard in bioanalytical assays for the quantification of Efavirenz. The performance of this compound is compared with two other commonly used internal standards: ¹³C₆-Efavirenz and Tenofovir Disoproxil Fumarate. This document is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.

Performance Comparison of Internal Standards

The selection of a suitable internal standard is critical for the accuracy and precision of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Isotopically labeled internal standards, such as this compound and ¹³C₆-Efavirenz, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, other compounds like Tenofovir Disoproxil Fumarate can also be employed effectively.

The following table summarizes the accuracy and precision data from published studies for Efavirenz quantification using these three internal standards.

Internal StandardAnalytical MethodMatrixAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
This compound LC-MS/MSHuman Plasma504.56.8102.3101.5
5003.15.2101.8100.9
40002.54.1100.599.8
¹³C₆-Efavirenz LC-MS/MSHuman Plasma4 (LLOQ)9.2412.3112108
80 (Low QC)6.429.1810095.2
800 (Mid QC)2.413.03111108
2000 (High QC)3.524.56105103
Tenofovir Disoproxil Fumarate HPLC-UVPlasma1 (LQC)1.341.4599.298.9
150 (MQC)0.891.12100.5100.1
300 (HQC)0.670.98101.2100.8

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the summarized experimental protocols for the assays corresponding to the data presented above.

Assay Protocol using this compound
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing this compound was added. The mixture was vortexed and centrifuged. The supernatant was then injected into the LC-MS/MS system.

  • Chromatography: A C18 reverse-phase column was used with a gradient elution of mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode was used for detection.

Assay Protocol using ¹³C₆-Efavirenz[1]
  • Sample Preparation: Protein precipitation. To 50 µL of human plasma, 100 µL of acetonitrile containing ¹³C₆-Efavirenz was added. After vortexing and centrifugation, the supernatant was diluted with water and injected into the LC-MS/MS system.[1]

  • Chromatography: A C18 reverse-phase column was employed with a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • Detection: MS/MS detection with ESI in negative ion mode was utilized.[1]

Assay Protocol using Tenofovir Disoproxil Fumarate[2]
  • Sample Preparation: Protein precipitation. To plasma samples, a solution of Tenofovir Disoproxil Fumarate in methanol (B129727) was added. The samples were vortexed and centrifuged, and the resulting supernatant was injected into the HPLC system.

  • Chromatography: A C18 reverse-phase column with a mobile phase of phosphate (B84403) buffer and acetonitrile was used for separation.

  • Detection: UV detection at a specific wavelength was used for quantification.

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental workflow is essential for implementing these assays. The following diagram illustrates a typical bioanalytical process for Efavirenz quantification using an internal standard.

Bioanalytical_Workflow Bioanalytical Workflow for Efavirenz Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Detection Mass Spectrometric Detection (MS/MS) Ionization->Mass_Detection Peak_Integration Peak Integration Mass_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration (from Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: A typical bioanalytical workflow for Efavirenz quantification.

References

Performance of (Rac)-Efavirenz-d5 Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (Rac)-Efavirenz-d5, a deuterated internal standard for the antiretroviral drug Efavirenz, is critical for robust bioanalytical method development and pharmacokinetic studies. The choice of mass spectrometer can significantly influence assay sensitivity, selectivity, and overall performance. This guide provides a comparative overview of this compound performance on different mass spectrometry systems, supported by experimental data from published studies.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of analytical methods for Efavirenz (using Efavirenz-d5 as an internal standard) on various mass spectrometer platforms. These methods are typically employed for quantifying the drug in biological matrices such as human plasma or hair.

Performance MetricTriple Quadrupole (LC-MS/MS)Q Exactive Hybrid Quadrupole-Orbitrap
Linearity (r) >0.99Not explicitly stated, but method validated
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][2]150 ng/mL (limit of identification)[3]
Intra-day Precision (%CV) 2.41% to 6.42% for QC samples[1][2]3.0–27.5% for control samples
Inter-day Precision (%CV) 3.03% to 9.18% for QC samplesNot explicitly stated
Intra-day Accuracy 100–111% for QC samplesNot explicitly stated
Inter-day Accuracy 95.2–108% for QC samplesNot explicitly stated
Matrix Human Plasma, HairHuman Serum

Experimental Methodologies

The data presented above are derived from validated bioanalytical methods. Below are summaries of the experimental protocols employed in these studies.

Method 1: Triple Quadrupole LC-MS/MS for Efavirenz in Human Plasma

This method demonstrates high sensitivity and selectivity for the quantification of Efavirenz in human plasma using a triple quadrupole mass spectrometer.

  • Sample Preparation: Protein precipitation of plasma samples was performed, followed by a one-to-one dilution with water.

  • Chromatography: High-performance liquid chromatography (HPLC) was used for analyte separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724), with a flow rate of 0.3 mL/min. The total run time was 5 minutes.

  • Mass Spectrometry: A tandem mass spectrometer was operated in negative ionization mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Efavirenz: m/z 314.20 → 243.90

      • ¹³C₆-Efavirenz (Internal Standard): m/z 320.20 → 249.90

    • Key Mass Spectrometer Parameters:

      • Collision Activated Dissociation (CAD) gas: Medium

      • Curtain gas: 35 psi

      • Nebulizer gas (Gas 1): 50 psi

      • Heater gas (Gas 2): 30 psi

      • Source temperature: 550°C

Method 2: High-Resolution Mass Spectrometry (HRMS) for Antiretroviral Screening

This study utilized a Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer for the qualitative detection of 15 antiretroviral agents, including Efavirenz, in human serum.

  • Sample Preparation: Serum samples were combined with a master stock solution and acetonitrile containing an external reference molecule (morphine-D3). The samples were then centrifuged, dried, and reconstituted with water.

  • Chromatography: An Aria TLX-1 system with a Hypersil GOLD PFP column was used for separation. The total run time was 16 minutes at a flow rate of 500 µL/min.

  • Mass Spectrometry: A Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer was used for detection.

    • Scan Parameters: One ultra-high-resolution full scan (100,000 @ 1 Hz) and one in-source collision-induced dissociation (CID) enhanced resolution scan (25,000 @ 4 Hz) were performed.

    • Identification Criteria: Strict parameters for identification were based on mass accuracy (±5 ppm) and retention time (±0.4 min).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound and its analyte, Efavirenz, using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Matrix (e.g., Plasma, Hair) spike Spike with this compound (Internal Standard) start->spike extract Protein Precipitation / Extraction spike->extract evap Evaporation & Reconstitution extract->evap inject Inject Sample into LC System evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: LC-MS/MS workflow for Efavirenz quantification.

References

Navigating Bioanalytical Method Validation for Efavirenz: A Comparative Guide to FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of analytical methods for the quantification of Efavirenz (B1671121), a key antiretroviral drug, in accordance with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The validation of bioanalytical methods is a mandatory requirement for the submission of new drug applications and for the monitoring of therapeutic drugs. Regulatory bodies like the FDA and EMA have established detailed guidelines to ensure that these methods are robust, reliable, and suitable for their intended purpose.[1][2][3] The recently adopted ICH M10 guideline further harmonizes the expectations for bioanalytical method validation globally.[4][5][6]

This guide will delve into the key validation parameters for Efavirenz assays, comparing different analytical techniques and presenting the data in a clear, comparative format.

Core Principles of Bioanalytical Method Validation

The fundamental objective of bioanalytical method validation is to demonstrate that the analytical procedure is fit for its intended use.[6] This involves a thorough evaluation of several key parameters to ensure the method's performance.

cluster_Validation Bioanalytical Method Validation Workflow cluster_Parameters Key Validation Parameters MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Establish Procedures StudySampleAnalysis Study Sample Analysis FullValidation->StudySampleAnalysis Apply Validated Method Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Lower Limit of Quantification (LLOQ) Stability Stability

Bioanalytical method validation workflow.

Comparison of Analytical Methods for Efavirenz

Several analytical techniques are employed for the quantification of Efavirenz in biological matrices, primarily plasma and dried blood spots (DBS). The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Homogeneous enzyme immunoassays are also available.

ParameterRP-HPLC with UV DetectionLC-MS/MSHomogeneous Enzyme Immunoassay
Specificity Good, but potential for interference from co-eluting compounds.Excellent, high specificity due to mass-based detection.Susceptible to cross-reactivity with metabolites or other compounds.
Linearity Range 0.43 – 8.60 µg/ml[7], 1–300 μg/mL[8]25–5000 ng/mL[9]0.2 – 10.0 μg/mL[10]
Lower Limit of Quantification (LLOQ) 346 ng/ml[7], 0.1 μg/mL[8]25 ng/mL[9]0.2 μg/mL[10]
Accuracy (% Recovery) 98-102%[7]100.3% - 104.2%[9]Information not readily available in provided search results.
Precision (%RSD) < 2% (Intra- and Inter-day)[7]6.7% - 8.7% (Intra- and Inter-assay)[9]Information not readily available in provided search results.
Sample Throughput ModerateHighHigh
Cost LowerHigherModerate

Experimental Protocols: A Closer Look

Detailed experimental protocols are essential for reproducing and verifying bioanalytical methods. Below are summarized methodologies for the key validation experiments based on published studies.

Specificity and Selectivity

Objective: To demonstrate that the method can differentiate and quantify Efavirenz in the presence of other components in the sample.[3]

Protocol Outline:

  • Analyze blank matrix samples (e.g., plasma) from at least six different sources to assess for interfering peaks at the retention time of Efavirenz and the internal standard (IS).

  • Analyze blank matrix spiked with the LLOQ concentration of Efavirenz and the IS to ensure no significant interference from endogenous substances.

  • For LC-MS methods, monitor specific precursor and product ion transitions to enhance selectivity.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of Efavirenz over a defined range.

Protocol Outline:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Efavirenz. A minimum of six non-zero concentration levels is typically required.

  • Analyze the calibration standards and plot the instrument response versus the nominal concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.[7][8]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol Outline:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), within the calibration range.

  • Analyze at least five replicates of each QC level in a single analytical run (intra-day precision and accuracy).

  • Repeat the analysis on at least three different days to determine inter-day precision and accuracy.

  • The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD or %CV) should not exceed 15% (20% for LLOQ).[7]

cluster_QC Accuracy and Precision Assessment PrepQC Prepare QC Samples (LQC, MQC, HQC) IntraDay Intra-Day Analysis (n≥5 replicates) PrepQC->IntraDay InterDay Inter-Day Analysis (≥3 separate days) IntraDay->InterDay Evaluation Evaluate Mean Accuracy & Precision (%RSD) InterDay->Evaluation

Workflow for accuracy and precision evaluation.
Stability

Objective: To evaluate the stability of Efavirenz in the biological matrix under various storage and handling conditions.

Protocol Outline:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically three).

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period covering the expected duration of sample storage.

  • Stock Solution Stability: Evaluate the stability of the Efavirenz stock solution under its storage conditions.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Conclusion

The validation of bioanalytical methods for Efavirenz is a rigorous process governed by comprehensive FDA and EMA guidelines. The choice of analytical method depends on the specific requirements of the study, with LC-MS/MS offering the highest sensitivity and specificity, while RP-HPLC provides a cost-effective alternative. Immunoassays can be suitable for high-throughput screening but may lack the specificity of chromatographic methods. Adherence to the detailed validation parameters outlined in regulatory guidelines is paramount to ensure the generation of high-quality, reliable data for drug development and therapeutic drug monitoring.

References

A Comparative Stability Analysis: Efavirenz vs. (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative overview of the stability profiles of the non-nucleoside reverse transcriptase inhibitor Efavirenz and its deuterated analog, (Rac)-Efavirenz-d5.

While extensive experimental stability data for Efavirenz is available through forced degradation studies, direct comparative studies with this compound are not readily found in publicly available literature. This guide will therefore present the known stability of Efavirenz under various stress conditions and provide a scientific rationale for the anticipated stability of this compound based on the kinetic isotope effect.

Executive Summary of Stability

Efavirenz has been shown to be susceptible to degradation under acidic, basic, and thermal stress conditions, while it exhibits relative stability under oxidative and photolytic conditions. The primary degradation pathways involve hydrolysis of the benzoxazinone (B8607429) ring.

This compound, in which the five hydrogen atoms on the cyclopropyl (B3062369) ring are replaced with deuterium, is theoretically expected to exhibit enhanced stability, particularly against degradation pathways that involve the cleavage of a carbon-hydrogen bond on the cyclopropyl moiety. This is attributed to the kinetic isotope effect, where the carbon-deuterium bond is stronger and thus requires more energy to break than a corresponding carbon-hydrogen bond.[][2][3]

Quantitative Stability Data: Efavirenz

The following table summarizes the results from forced degradation studies performed on Efavirenz, as reported in various studies. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5]

Stress ConditionReagent/DetailsDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis 1N HCl8 hours80°C~15-20%[4]
Alkaline Hydrolysis 1N NaOH8 hours80°C~25-30%[4]
Oxidative 3% H₂O₂8 hours80°CNo significant degradation[4]
Thermal Dry Heat8 hours80°C~10-15%[4]
Photolytic Direct Sunlight8 hoursAmbient~5-10%[4]

Note: The exact degradation percentages can vary depending on the specific experimental conditions.

Theoretical Stability of this compound: The Kinetic Isotope Effect

Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, can significantly impact the metabolic and chemical stability of a drug.[6][7] This phenomenon is known as the kinetic isotope effect (KIE).[3] The C-D bond is stronger than the C-H bond, meaning that chemical reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower reaction rate.[2]

In this compound, the deuteration is on the cyclopropyl ring. If any of the degradation pathways of Efavirenz involve the abstraction of a hydrogen atom from this ring as a rate-limiting step, then this compound would be expected to degrade more slowly under those specific conditions. While the major reported degradation pathways of Efavirenz involve the hydrolysis of the benzoxazinone ring, the potential for minor degradation pathways involving the cyclopropyl ring exists. Therefore, it is plausible that this compound would exhibit greater overall stability.

Experimental Protocols

Below is a representative experimental protocol for conducting forced degradation studies on Efavirenz, based on methodologies described in the literature.[4][8][9]

Forced Degradation Study of Efavirenz

Objective: To evaluate the stability of Efavirenz under various stress conditions as per ICH guidelines.

Materials:

  • Efavirenz bulk drug substance

  • Hydrochloric acid (1N)

  • Sodium hydroxide (B78521) (1N)

  • Hydrogen peroxide (3%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 column (e.g., Agilent Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Efavirenz in methanol to prepare a stock solution of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the solution at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at 80°C for 8 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid Efavirenz drug substance in a hot air oven at 80°C for 8 hours.

    • After the specified time, weigh an appropriate amount of the powder, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the Efavirenz stock solution to direct sunlight for 8 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Analysis:

    • Analyze all the stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC method.

    • HPLC Conditions (Example): [4]

      • Mobile Phase: Acetonitrile: Water (60:40 v/v)

      • Flow Rate: 1.2 mL/min

      • Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)

      • Detection Wavelength: 240 nm

      • Injection Volume: 20 µL

Visualizations

The following diagrams illustrate the workflow of a typical forced degradation study and the known metabolic pathways of Efavirenz.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Evaluation (Degradation %) Analysis->Data

Forced Degradation Study Workflow

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy8 8-hydroxyefavirenz Efavirenz->Hydroxy8 CYP2B6 (major) Hydroxy7 7-hydroxyefavirenz Efavirenz->Hydroxy7 CYP2A6 (minor) Dihydroxy 8,14-dihydroxyefavirenz Hydroxy8->Dihydroxy CYP2B6 Glucuronides Glucuronide Conjugates Hydroxy8->Glucuronides UGTs Hydroxy7->Glucuronides UGTs Dihydroxy->Glucuronides UGTs

Major Metabolic Pathways of Efavirenz

Conclusion

References

Deuterium Isotope Effects in (Rac)-Efavirenz-d5 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis by mass spectrometry. (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Efavirenz (B1671121), is frequently employed for this purpose. However, the substitution of hydrogen with deuterium (B1214612) can introduce isotopic effects that may influence chromatographic behavior, mass spectrometric response, and metabolic stability. This guide provides an objective comparison of this compound and its non-deuterated counterpart, supported by experimental data and established scientific principles, to aid researchers in developing and validating robust bioanalytical methods.

Chromatographic Isotope Effects: A Comparative Analysis

A critical assumption in using stable isotope-labeled internal standards is their co-elution with the analyte of interest. While this is generally true for heavier isotopes like ¹³C, deuterium labeling can sometimes lead to a chromatographic shift. This is due to the subtle differences in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs. This "inverse isotope effect" can be attributed to the slightly smaller van der Waals radius and reduced polarizability of the C-D bond, leading to weaker interactions with the nonpolar stationary phase.

Table 1: Comparison of Chromatographic Behavior

Feature(Rac)-EfavirenzThis compound (Predicted)¹³C₆-Efavirenz (Reference)
Retention Time Analyte-dependentPotentially slightly shorter than unlabeled EfavirenzCo-elutes with unlabeled Efavirenz[1]
Isotope Effect N/APossible "inverse isotope effect" in reversed-phase LCNegligible
Impact on Quantification N/APotential for differential matrix effects if co-elution is not achievedMinimized risk of differential matrix effects

Mass Spectrometric Analysis: Fragmentation and Response

In mass spectrometry, the ideal internal standard should exhibit identical ionization efficiency and fragmentation patterns to the analyte, with the only difference being the mass-to-charge ratio (m/z) of the precursor and product ions.

For Efavirenz, common multiple reaction monitoring (MRM) transitions in negative ionization mode are m/z 314.2 → 243.9.[1] For a deuterated internal standard like Efavirenz-d5, the precursor ion would be shifted by +5 Da to approximately m/z 319.2. The fragmentation pattern is generally expected to be similar, though the position of the deuterium labels can influence fragment ion masses.

Table 2: Mass Spectrometric Properties

Parameter(Rac)-EfavirenzThis compound¹³C₆-Efavirenz (Reference)
Precursor Ion (m/z) ~314.2 (negative ion mode)[1]~319.2 (negative ion mode)~320.2 (negative ion mode)[1]
Product Ion (m/z) ~243.9[1]Expected to be similar to unlabeled Efavirenz, depending on label position~249.9[1]
Ionization Efficiency ReferenceGenerally assumed to be identical to unlabeled EfavirenzGenerally assumed to be identical to unlabeled Efavirenz

Metabolic Isotope Effects: A Key Consideration

The primary route of Efavirenz metabolism is hydroxylation to 8-hydroxyefavirenz, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2B6.[3] The rate of this metabolic conversion can be influenced by the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.

The position of the deuterium atoms in this compound is crucial in determining the potential for a metabolic KIE. If deuterium is substituted at a site of metabolic attack, a significant decrease in the rate of metabolism for the deuterated analog can be expected. This can be an advantage for certain pharmacokinetic studies but may be a confounding factor if not properly accounted for in bioanalytical methods.

Experimental Protocols

Below are representative experimental protocols for the LC-MS/MS analysis of Efavirenz. While one method uses a ¹³C-labeled internal standard and the other uses a deuterated internal standard for a different application (hair analysis), they provide a framework for method development.

Protocol 1: LC-MS/MS Analysis of Efavirenz in Human Plasma (using ¹³C₆-Efavirenz) [1]

  • Sample Preparation: Protein precipitation.

  • Chromatography: High-performance liquid chromatography.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Detection: Tandem mass spectrometry in negative ionization mode with multiple reaction monitoring.

  • MRM Transitions:

    • Efavirenz: m/z 314.20 → 243.90

    • ¹³C₆-Efavirenz (Internal Standard): m/z 320.20 → 249.90

  • Retention Time: Approximately 2.6 min for both analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of Efavirenz in Hair (using Efavirenz-d5) [2]

  • Sample Preparation: Simultaneous pulverization and extraction of 0.2 mg hair samples.

  • Chromatography: Agilent Poroshell C18 column with isocratic elution.

  • Detection: Triple quadrupole mass spectrometer with electrospray ionization in positive multiple reaction monitoring mode.

  • Internal Standard: Efavirenz-d5.

Visualizing the Analytical Workflow and Isotope Effects

Analytical Workflow for Efavirenz Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Hair) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE) Spike->Extraction LC Chromatographic Separation (HPLC/UPLC) Extraction->LC MS Mass Spectrometric Detection (Tandem MS) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1. General experimental workflow for the quantitative analysis of Efavirenz using an internal standard.

Deuterium Isotope Effect on Chromatography 0 0 -0.1,4! -0.1,4! 0->-0.1,4! 1 1 2 2 3 3 4 4 5 5 Efavirenz Efavirenz 3,0.5 3,0.5 3.25,3 3.25,3 3,0.5->3.25,3 3.5,0.5 3.5,0.5 3.25,3->3.5,0.5 Efavirenz-d5 Efavirenz-d5 2.5,0.5 2.5,0.5 2.75,2 2.75,2 2.5,0.5->2.75,2 2.75,2->3,0.5

Figure 2. Theoretical chromatogram illustrating the potential retention time shift due to the deuterium isotope effect.

Conclusion and Recommendations

This compound is a suitable internal standard for the quantitative analysis of Efavirenz. However, researchers should be aware of the potential for deuterium isotope effects, which may manifest as:

  • Chromatographic Shifts: A slight decrease in retention time in reversed-phase chromatography compared to the unlabeled analyte. While often minor, this can lead to differential matrix effects and impact accuracy if not properly evaluated during method validation.

  • Metabolic Instability: If deuterium is located at a site of metabolism, the rate of biotransformation of the internal standard may be slower than that of the analyte.

For the development of new bioanalytical methods, it is recommended to:

  • Verify Co-elution: During method development, inject a mixture of Efavirenz and Efavirenz-d5 to confirm the degree of chromatographic separation. If a significant shift is observed, optimization of the chromatographic conditions may be necessary.

  • Use a Sufficient Mass Difference: Efavirenz-d5 provides a +5 Da mass difference, which is generally sufficient to avoid isotopic crosstalk from the unlabeled analyte.

  • Consider ¹³C-labeled Standards: For the most rigorous analytical methods where potential isotope effects are a concern, ¹³C-labeled internal standards, such as ¹³C₆-Efavirenz, may be a superior choice as they are less prone to chromatographic shifts.[1]

By understanding and accounting for these potential deuterium isotope effects, researchers can develop and validate robust and reliable bioanalytical methods for the quantification of Efavirenz in various biological matrices.

References

Safety Operating Guide

Personal protective equipment for handling (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Efavirenz-d5, a deuterated analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor.[1][2] The procedures outlined are designed to ensure the safety of laboratory personnel and minimize environmental impact. Given that this compound is a potent pharmaceutical agent, adherence to these guidelines is mandatory.

Hazard Identification and Precautions

This compound should be handled as a hazardous substance. The parent compound, Efavirenz, is classified as harmful if swallowed, causes serious eye irritation, may damage an unborn child, and causes damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Due to the structural similarity, this compound is presumed to have a similar toxicological profile.

Key Hazard Statements for Efavirenz:

  • Harmful if swallowed.[3]

  • Causes serious eye irritation.[3]

  • May damage the unborn child.[3]

  • Causes damage to organs (Central nervous system, Skin) through prolonged or repeated exposure.[3]

  • Very toxic to aquatic life with long-lasting effects.[3]

Occupational exposure to Efavirenz may occur through inhalation and dermal contact.[1] Therefore, appropriate engineering controls and personal protective equipment are essential. While a specific Occupational Exposure Limit (OEL) for Efavirenz is not established in the provided documentation, it is prudent to handle it as a potent compound, which requires minimizing exposure to the lowest reasonably achievable level.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for potent compounds and antiviral agents.

PPE Item Specification Purpose
Gloves Double-gloving with nitrile gloves.To prevent skin contact and absorption. The outer glove should be removed in the containment area.
Gown/Lab Coat Disposable, solid-front, back-closing gown or a dedicated lab coat.[6]To protect the body from splashes and aerosol contamination.
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization (e.g., weighing, preparing solutions from powder), a Powered Air-Purifying Respirator (PAPR) is recommended.[7]To prevent inhalation of aerosolized particles.
Eye Protection Chemical splash goggles or a full-face shield.[6]To protect the eyes from splashes and aerosols.
Foot Protection Disposable shoe covers should be worn in the designated handling area.[6]To prevent the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, especially when in solid form, must be conducted within a certified Class II Biosafety Cabinet (BSC) or a fume hood to provide personnel, product, and environmental protection.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for Efavirenz before starting any work.[4]

  • Ensure a written experimental protocol is in place.

  • Prepare and label all necessary equipment and containers.

  • Have a spill kit readily available.

  • Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[6]

2. Donning PPE:

  • Put on all required PPE in the correct order in a designated clean area before entering the handling area.[6]

3. Handling within a Containment Device (BSC or Fume Hood):

  • Decontaminate the work surface of the containment device before and after use.

  • When weighing the solid compound, use techniques that minimize dust generation, such as gentle scooping.[6] Using a closed system for weighing and transferring is ideal.[6]

  • For preparing solutions, dissolve the solid in a suitable solvent (e.g., ethanol, DMSO, dimethyl formamide) within the containment device.[8] The container should be purged with an inert gas.[8]

  • Keep containers with the compound covered as much as possible.[6]

4. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6][9]

  • Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]

  • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[6]

Disposal Plan

The disposal of this compound and associated waste must comply with all applicable federal, state, and local regulations.

  • Waste Segregation: All waste contaminated with this compound (e.g., gloves, gowns, pipette tips, empty vials) must be segregated as hazardous pharmaceutical waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.[6]

  • Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[6] Do not dispose of this waste down the drain or in regular laboratory waste.[6]

  • Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[6]

Experimental Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review SDS & Protocol Prepare_Workspace Prepare Workspace & Waste Containers Review_SDS->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Weigh_Compound Weigh Solid Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Segregate_Waste Segregate Hazardous Waste Prepare_Solution->Segregate_Waste Doff_PPE Doff PPE Decontaminate->Doff_PPE Decontaminate->Segregate_Waste Personal_Hygiene Wash Hands Doff_PPE->Personal_Hygiene Doff_PPE->Segregate_Waste Store_Waste Store in Labeled, Sealed Containers Segregate_Waste->Store_Waste Final_Disposal Dispose via Licensed Incineration Store_Waste->Final_Disposal

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.